CAS number 502842-45-7 chemical structure and properties
An In-Depth Technical Guide to Chlorantraniliprole (CAS No. 500008-45-7) Introduction Chlorantraniliprole, identified by CAS number 500008-45-7, is a synthetic insecticide belonging to the anthranilic diamide class.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Chlorantraniliprole (CAS No. 500008-45-7)
Introduction
Chlorantraniliprole, identified by CAS number 500008-45-7, is a synthetic insecticide belonging to the anthranilic diamide class.[1][2] It is a potent and selective activator of insect ryanodine receptors, which are crucial for muscle contraction.[2] This mode of action leads to the paralysis and eventual death of targeted insect pests.[1][3] Chlorantraniliprole is particularly effective against a broad spectrum of chewing pests, including those from the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), Diptera (flies), and Isoptera (termites).[4] Its high efficacy and selectivity for insect over mammalian ryanodine receptors contribute to its favorable safety profile for non-target organisms, making it a valuable tool in integrated pest management (IPM) programs for a wide variety of agricultural crops.[1][3][5]
Chemical Structure and Properties
Chlorantraniliprole is a complex molecule with the IUPAC name 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[3][6] Its chemical structure is characterized by a pyrazole-5-carboxamide core linked to substituted phenyl and pyridinyl rings.
Technical Whitepaper: Molecular Characterization and Synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride
Executive Summary In modern medicinal chemistry and drug development, non-natural β -amino acids and their ester derivatives serve as critical building blocks for peptidomimetics, small-molecule inhibitors, and targeted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, non-natural
β
-amino acids and their ester derivatives serve as critical building blocks for peptidomimetics, small-molecule inhibitors, and targeted protein degraders (PROTACs). Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a highly functionalized
β
-amino ester. The presence of a sterically demanding 2-methyl group and a uniquely reactive 4-bromo substituent provides an ideal scaffold for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
This technical guide provides an in-depth analysis of the compound's molecular identity, the causality behind its salt-form stabilization, and self-validating protocols for its synthesis and analytical characterization.
Molecular Identity and Physicochemical Data
Accurate mass and formula determination are the cornerstones of structural validation. The table below summarizes the core quantitative data for both the hydrochloride salt and its free base counterpart, grounded in established chemical registries 1[1].
Structural Causality: The Role of the Hydrochloride Salt
A common pitfall in the handling of
β
-amino esters is their inherent instability as free bases. The molecule possesses both a nucleophilic primary amine (
−NH2
) and an electrophilic ester carbonyl. Under ambient conditions or thermal stress, free base
β
-amino esters are highly susceptible to intermolecular condensation (forming polyamides) or intramolecular cyclization (lactamization).
The Causality of Salt Formation:
By isolating the compound as a hydrochloride (HCl) salt, the primary amine is protonated to form an ammonium cation (
−NH3+
). This completely quenches the nucleophilicity of the nitrogen atom, effectively shutting down degradation pathways. This deliberate chemical design ensures long-term shelf stability, prevents polymerization, and guarantees precise stoichiometry when the building block is deployed in downstream coupling reactions 2[2].
Synthetic Methodology: A Self-Validating Workflow
The synthesis of this compound relies on a modified Rodionov reaction followed by an in situ esterification. This protocol is designed as a self-validating system: the successful progression of the reaction is visually confirmed by the precipitation of the intermediate and the final salt.
Step-by-Step Synthesis Protocol
Condensation (Rodionov-Type): Combine 4-bromo-2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol. Reflux for 8 hours.
Mechanistic Insight: Ammonium acetate acts as both the ammonia source and the basic catalyst for the Knoevenagel condensation, which is immediately followed by intramolecular Michael addition and decarboxylation. Upon cooling, the intermediate 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid precipitates out of solution, providing visual validation of step 1.
Esterification & Salt Formation: Suspend the isolated intermediate in absolute ethanol (10 volumes) and cool to 0°C. Add thionyl chloride (
SOCl2
, 1.5 eq) dropwise.
Mechanistic Insight:
SOCl2
reacts with ethanol to generate anhydrous HCl gas in situ while converting the carboxylic acid to an ethyl ester. The immediate protonation of the amine prevents the aforementioned lactamization.
Isolation: Reflux the mixture for 4 hours, then concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride salt.
Caption: Synthetic workflow for beta-amino acid esterification and HCl salt formation.
Analytical Characterization: Mass Spectrometry & Isotopic Signatures
To verify the molecular formula (
C12H17BrClNO2
), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is employed. Because the compound is an HCl salt, positive Electrospray Ionization (ESI+) will strip the chloride counterion and detect the protonated free base
[M+H]+
.
The Bromine Isotope Effect (Internal Validation)
Bromine possesses two stable isotopes in nature:
⁷9Br
(50.69%) and
⁸1Br
(49.31%). This near 1:1 ratio is a powerful diagnostic tool. A successful synthesis will not yield a single mass peak, but rather a distinct 1:1 intensity doublet separated by 2 mass units. This isotopic signature serves as an irrefutable internal control for the presence of the brominated pharmacophore.
Step-by-Step UHPLC-MS Protocol
Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of HPLC-grade Methanol:Water (50:50, v/v).
Causality: The HCl salt is highly soluble in aqueous-organic mixtures. Avoiding DMSO prevents ion suppression in the MS source.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes.
Mass Spectrometry (ESI+): Operate the mass spectrometer in ESI+ mode. Monitor the mass range of m/z 100–500.
Data Interpretation: Locate the primary chromatographic peak. The extracted mass spectrum must display the characteristic doublet at m/z 286.04 (
[M(79Br)+H]+
) and m/z 288.04 (
[M(81Br)+H]+
).
Caption: UHPLC-MS analytical workflow for molecular weight and isotopic signature validation.
References
NextSDS. "ETHYL 3-AMINO-3-(4-BROMO-2-METHYLPHENYL)PROPANOATE HYDROCHLORIDE — Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]
Spectroscopic Characterization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride: A Technical Guide for Drug Development
Executive Summary Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a functionalized β -amino ester salt. Compounds of this class are critical building blocks in medicinal chemistry, frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a functionalized
β
-amino ester salt. Compounds of this class are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). Because this molecule contains multiple diagnostic features—a halogen isotope signature, a chiral center, an ester carbonyl, and an ammonium salt—it requires a rigorous, multi-modal spectroscopic approach for definitive structural elucidation.
This whitepaper provides an in-depth technical framework for the spectroscopic validation of this compound using Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Strategic Analytical Workflow
To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. No single spectroscopic method is sufficient to confirm the structure in isolation; rather, the orthogonal data streams must converge to eliminate structural ambiguity.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Mass Spectrometry (LC-ESI-MS)
Causality & Mechanistic Insights
For a hydrochloride salt, Electrospray Ionization (ESI) is the modality of choice over Electron Ionization (EI). EI requires sample volatilization, which often leads to the thermal degradation of organic salts. ESI, a soft ionization technique, operates in the liquid phase and efficiently transfers the pre-formed ammonium ion into the gas phase, yielding a robust protonated precursor
[M+H]+
.
The presence of the bromine atom provides a built-in diagnostic tool. Bromine naturally occurs as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a nearly 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic "twin peak" pattern separated by 2 Da for the molecular ion and all subsequent bromine-containing fragments. The interpretation of these fragmentation patterns relies on established mass spectrometry heuristics, where the initial loss of ammonia (-17 Da) is a hallmark of primary aliphatic amines [1].
System Suitability & Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to <5 ppm. Validation: If the calibrant mass error exceeds 5 ppm, halt acquisition and clean the ion source.
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) enriched with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amine, maximizing ESI+ signal intensity.
Blank Subtraction : Run a solvent blank immediately prior to the sample. Validation: Ensure no peaks at m/z 286/288 are present in the blank to rule out column carryover.
Acquisition : Execute the sample run via a short LC gradient. Monitor m/z 100-500 in positive ion mode.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Causality & Mechanistic Insights
Infrared stretching frequencies are cross-referenced against the to ensure functional group assignments align with empirical standards[2]. The hydrochloride salt form drastically alters the IR spectrum compared to the free base. A primary amine (
−NH2
) typically shows two sharp bands above 3300 cm⁻¹. However, protonation yields the ammonium ion (
−NH3+
), which engages in extensive crystal lattice hydrogen bonding. This shifts the N-H stretch to a broad, intense band between 3000 and 2800 cm⁻¹ that frequently obscures the aliphatic C-H stretches. The ester carbonyl remains unperturbed, presenting as a sharp, intense peak near 1735 cm⁻¹.
Self-Validating Protocol: ATR-FTIR
Background Acquisition : Collect a 32-scan background of the clean Attenuated Total Reflectance (ATR) diamond crystal. Validation: The background must show baseline noise <0.01 absorbance units and characteristic atmospheric
CO2/H2O
bands, which the software will automatically subtract.
Sample Loading : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Intimate physical contact with the crystal is required for the evanescent wave to penetrate the sample effectively.
Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Cleaning and Verification : Clean the crystal with isopropanol. Validation: Re-scan the background to ensure no residual compound remains (i.e., absolute absence of the 1735 cm⁻¹ peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Mechanistic Insights
Nuclear magnetic resonance chemical shifts are validated using predictive models and empirical data from the [3]. Deuterated dimethyl sulfoxide (DMSO-
d6
) is chosen as the NMR solvent because the HCl salt exhibits poor solubility in less polar solvents like CDCl₃, and DMSO-
d6
effectively resolves the broad
−NH3+
signal without rapid deuterium exchange artifacts.
A critical structural feature is the
α
-methylene group (
−CH2−
) adjacent to the chiral
β
-carbon. These two protons are diastereotopic. Even though there is free rotation around the
Cα−Cβ
bond, the chiral environment renders these two protons magnetically inequivalent. Consequently, they couple with each other (geminal coupling) and with the
β
-methine proton (vicinal coupling), presenting as a complex ABX multiplet rather than a simple doublet. Recognizing this spin-spin coupling is critical to avoid misassigning the spectrum as an impurity.
Self-Validating Protocol: 1D ¹H and ¹³C NMR
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS serves as the internal chemical shift reference (0.00 ppm).
Tuning and Matching : Automatically tune the probe to the ¹H and ¹³C frequencies to maximize signal transfer efficiency and optimize the signal-to-noise ratio.
Locking and Shimming : Lock the spectrometer to the deuterium frequency of DMSO-
d6
. Perform gradient shimming. Validation: The residual DMSO pentet (2.50 ppm) must have a line width at half height (FWHM) of <1.0 Hz to ensure the diastereotopic protons are properly resolved.
Acquisition : Acquire ¹H (16 scans, 10s relaxation delay) and ¹³C (1024 scans, 2s relaxation delay). Validation: A long relaxation delay in ¹H ensures accurate quantitative integration of the broad
−NH3+
signal.
Consolidated Spectroscopic Data
Table 1: LC-ESI-MS Data Summary
Ion Type
m/z (
79Br
)
m/z (
81Br
)
Relative Abundance
Assignment
[M+H]+
286.04
288.04
100% (Base Peak)
Protonated molecular ion
[M+H−NH3]+
269.02
271.02
~60%
Loss of ammonia
[M+H−NH3−EtOH]+
222.98
224.98
~30%
Subsequent loss of ethanol
Table 2: FT-IR Data Summary
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Functional Group Assignment
3000 - 2800
Strong
Broad
N-H stretch (
−NH3+
salt form) & C-H stretch
1735
Strong
Sharp
C=O stretch (Ester carbonyl)
1600, 1490
Medium
Sharp
C=C stretch (Aromatic ring)
1200
Strong
Sharp
C-O stretch (Ester)
820
Medium
Sharp
C-H out-of-plane bend (1,2,4-trisubstituted benzene)
600
Weak
Sharp
C-Br stretch
Table 3: ¹H NMR Data (400 MHz, DMSO-
d6
)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
8.60
Broad singlet
3H
−NH3+
(Ammonium protons)
7.52
Doublet (J = 8.2 Hz)
1H
Ar-H (H-6, ortho to alkyl)
7.45
Doublet (J = 2.0 Hz)
1H
Ar-H (H-3, ortho to Br)
7.38
Doublet of doublets (J = 8.2, 2.0 Hz)
1H
Ar-H (H-5, meta to alkyl)
4.85
Multiplet
1H
β
-CH (Methine)
4.05
Quartet (J = 7.1 Hz)
2H
−OCH2−
(Ethyl ester)
3.15, 2.95
ABX system (dd)
2H
α
-CH₂ (Diastereotopic protons)
2.35
Singlet
3H
Ar-CH₃ (Aromatic methyl)
1.12
Triplet (J = 7.1 Hz)
3H
−CH3
(Ethyl ester)
Table 4: ¹³C NMR Data (100 MHz, DMSO-
d6
)
Chemical Shift (ppm)
Assignment
169.5
C=O (Ester carbonyl)
138.2
Ar-C (C-2, attached to methyl)
136.5
Ar-C (C-1, attached to chiral center)
133.1
Ar-C (C-3)
129.8
Ar-C (C-5)
128.4
Ar-C (C-6)
121.5
Ar-C (C-4, attached to Bromine)
60.8
−OCH2−
(Ethyl ester)
49.2
β
-CH (Methine)
38.5
α
-CH₂
19.4
Ar-CH₃
14.1
−CH3
(Ethyl ester)
References
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at:[Link]
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. Available at:[Link]
Engineering Bioactive Scaffolds: The Strategic Utility of Bromo-Substituted Phenylpropanoates in Modern Research
Bromo-substituted phenylpropanoates represent a highly versatile class of chemical building blocks bridging the gap between fundamental organic synthesis and advanced drug discovery. The strategic positioning of a bromin...
Author: BenchChem Technical Support Team. Date: March 2026
Bromo-substituted phenylpropanoates represent a highly versatile class of chemical building blocks bridging the gap between fundamental organic synthesis and advanced drug discovery. The strategic positioning of a bromine atom on the phenyl ring, coupled with the flexible propanoate aliphatic chain, provides a dual-action scaffold. The bromine acts as an indispensable handle for transition-metal-catalyzed cross-coupling and halogen-metal exchange, while the propanoate moiety offers a tunable vector for modulating lipophilicity, enzymatic cleavage, and receptor binding.
Target-Directed Medicinal Chemistry
PPARα Activation and Metabolic Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a master regulator of lipid metabolism. Bromo-substituted phenylpropanoates have emerged as critical intermediates in synthesizing potent, non-thiazolidine-2,4-dione PPARα selective activators. Mechanistically, the synthesis leverages the Meerwein arylation to generate ethyl α-bromophenylpropanoate derivatives. The α-bromo substituent acts as an optimal leaving group, facilitating stereoselective nucleophilic substitution by alkyl- or aralkyl-mercaptans. This thio-ether linkage is crucial; it introduces a highly lipophilic tail that anchors the molecule within the hydrophobic Y-shaped ligand-binding pocket of PPARα, significantly enhancing binding affinity compared to unfunctionalized fibrates (1)[1].
Multi-Target Enzyme Inhibition: hCA and AChE
Beyond metabolic receptors, bromo-phenylpropanoates are utilized to construct nitrogen-rich heterocycles, such as 3H-pyrazol-3-ones, which exhibit profound inhibitory activity against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). The synthesis involves the condensation of ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate with various hydrazines. The causality of the bromine's efficacy lies in its electron-withdrawing inductive effect (-I), which lowers the electron density of the pyrazoline core. This modulation increases the acidity of the pyrazoline NH, strengthening its hydrogen-bonding capacity with the zinc-bound hydroxide in the hCA active site, and enhancing π-π stacking interactions with the peripheral anionic site of AChE (2)[2].
Antimicrobial and Anti-Inflammatory Agents
Derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamides and N-(α-bromoacyl)-α-amino esters (e.g., methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate) are actively researched for their antimicrobial properties. The bulky, lipophilic bromine atom increases the partition coefficient (LogP) of the molecule, enhancing its ability to permeate the thick peptidoglycan layers of Gram-positive bacteria, resulting in measurable minimum inhibitory concentrations (MIC) (3)[3].
Quantitative Biological Activity Summary
Derivative Class
Biological Target
Activity Metric
Value Range
Mechanistic Role of Bromo-Scaffold
α-Alkylthio-phenylpropanoates
PPARα Receptor
EC50 (Transactivation)
Low Nanomolar
Enables nucleophilic introduction of lipophilic tail
Bromo-phenyl pyrazolines
hCA I Isomer
Ki (Inhibition)
17.4 - 40.7 nM
Enhances H-bond donor capacity via -I effect
Bromo-phenyl pyrazolines
hCA II Isomer
Ki (Inhibition)
16.1 - 55.2 nM
Modulates steric fit in the enzymatic active site
Bromo-phenyl pyrazolines
AChE Enzyme
Ki (Inhibition)
48.2 - 84.1 nM
Promotes halogen bonding with active site residues
Bromo-phenyl benzamides
Gram-positive Bacteria
MIC (Inhibition)
0.98 - 31.25 μmol/L
Increases membrane permeability / lipophilicity
Advanced Synthetic Workflows: The Parham Cyclization
A hallmark application of ortho-bromophenylpropanoic acids is the synthesis of indanones—a privileged pharmacophore found in neuroactive drugs like donepezil. The transformation relies on the Parham cyclization, a highly controlled intramolecular reaction driven by selective halogen-metal exchange.
Causality and Experimental Design:
Direct treatment of o-bromoarylpropanoic acids with organolithium reagents often leads to premature proton transfer or intermolecular side reactions. To circumvent this, the carboxylic acid is first masked as an amide anion. Amide anions are significantly less reactive toward organolithium derivatives than carboxylates. Upon treatment with n-butyllithium at ultra-low temperatures (-100°C), a rapid and selective bromine-lithium exchange occurs, generating a stable lithioaryl intermediate. Subsequent warming allows the aryl anion to attack the masked carbonyl, yielding the indanone scaffold in high purity (4)[4].
Workflow and logical progression of the Parham Cyclization.
Material Science and Supramolecular Chemistry
Beyond biological systems, bromo-substituted phenylpropanoates serve as critical tethers in materials science. Specifically, 3-(3-bromophenyl)propionic acid is utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads (5)[5]. The propionic acid tail provides a hydrophilic anchor or a site for esterification, while the meta-bromo substituent directs the regioselective cyclotetramerization of phthalonitriles, ensuring the formation of highly ordered, monoisomeric photoactive materials used in organic photovoltaics.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating checkpoints.
Protocol 1: Synthesis of α-Alkylthio-phenylpropanoates via Meerwein Arylation
Objective: Introduce a lipophilic thio-ether linkage at the α-position of the propanoate chain for PPARα ligand synthesis.
Diazotization: Dissolve the starting aniline derivative in an aqueous hydrobromic acid (HBr) solution. Chill to 0°C. Dropwise add sodium nitrite (NaNO2) solution.
Validation Checkpoint: The solution must turn clear, and a starch-iodide paper test should immediately turn blue-black, confirming the presence of the diazonium salt.
Meerwein Arylation: To the diazonium solution, add ethyl acrylate and a catalytic amount of copper(I) oxide (Cu2O) at room temperature.
Causality: Cu2O initiates a single-electron transfer (SET), generating an aryl radical that adds to the acrylate. The subsequent bromine radical capture yields the ethyl α-bromophenylpropanoate intermediate.
Nucleophilic Substitution: Isolate the α-bromo intermediate via extraction. Dissolve in anhydrous ethanol. Add 1.1 equivalents of the desired alkyl-mercaptan and anhydrous sodium carbonate (Na2CO3). Reflux for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the α-bromo spot (UV active, higher Rf) and appearance of a new spot confirms substitution.
Hydrolysis: Treat the mixture with 2M NaOH to hydrolyze the ethyl ester, followed by acidification with 1M HCl to precipitate the final α-alkylthio-phenylpropanoic acid.
Protocol 2: Parham Cyclization to Indanone Scaffolds
Objective: Convert o-bromophenylpropanoic acid to an indanone derivative via halogen-metal exchange.
Amide Formation: Convert o-bromophenylpropanoic acid to its corresponding secondary amide using thionyl chloride followed by an alkylamine. Purify via recrystallization.
Deprotonation: Dissolve the amide in anhydrous THF under an argon atmosphere. Cool to -78°C. Add 1.05 equivalents of lithium diisopropylamide (LDA) to generate the amide anion.
Causality: LDA is a non-nucleophilic base that selectively deprotonates the amide nitrogen without attacking the carbonyl carbon.
Halogen-Metal Exchange: Cool the reaction mixture further to -100°C (using a liquid nitrogen/ethanol bath). Slowly add 1.1 equivalents of n-butyllithium (n-BuLi). Stir for 15 minutes.
Validation Checkpoint: An aliquot quenched with D2O should show >95% deuterium incorporation at the ortho position via NMR, confirming successful lithium exchange.
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The lithiated arene will undergo intramolecular nucleophilic attack on the amide carbonyl.
Quench and Isolate: Quench with saturated aqueous NH4Cl. Extract with dichloromethane, dry over MgSO4, and concentrate to yield the substituted indanone.
Pharmacological targets of bromo-phenylpropanoate derivatives.
References
Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry - ACS Publications. 1
Synthesis, characterization, molecular docking and biological activities of novel pyrazoline derivatives. PubMed. 2
e-EROS Encyclopedia of Reagents for Organic Synthesis - Parham Cyclization. ResearchGate. 4
The Pharmacological Architecture of 3-Aminopropanoate Derivatives: Mechanisms, Synthesis, and Biological Applications
Executive Summary As a Senior Application Scientist, I frequently utilize the 3-aminopropanoate (β-alanine) scaffold in rational drug design. Unlike α-amino acids, the additional methylene spacer in 3-aminopropanoates co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently utilize the 3-aminopropanoate (β-alanine) scaffold in rational drug design. Unlike α-amino acids, the additional methylene spacer in 3-aminopropanoates confers unique conformational flexibility. This structural trait renders the derivatives highly resistant to standard proteolytic degradation while allowing precise spatial orientation of attached pharmacophores. This technical guide systematically deconstructs the mechanisms of action of 3-aminopropanoate derivatives across neuropharmacology, epigenetics, oncology, and metabolic regulation, providing field-proven protocols for their synthesis and validation.
Because 3-aminopropanoic acid is a direct structural homologue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its derivatives are foundational in neuropharmacological drug development[1].
Mechanism of Action:
3-aminopropanoate derivatives function primarily as competitive inhibitors at GABA transporters (GAT) or as false transmitters. By structurally mimicking GABA, these compounds bind to the GAT active site, blocking the reuptake of endogenous GABA from the synaptic cleft. This mechanism prolongs inhibitory postsynaptic potentials, effectively dampening the neuronal hyperexcitability that characterizes neurological disorders such as epilepsy, Huntington's chorea, and neuropathic pain[1].
Epigenetic Regulation: HDAC Inhibition via Psammaplin A Analogues
Psammaplin A, a marine metabolite featuring a modified 3-aminopropanoate backbone linked to a central disulfide, serves as a potent epigenetic modulator[2].
Mechanism of Action:
The biological activity of these derivatives relies on a prodrug-like mechanism. Upon cellular entry, the disulfide bond is reduced by intracellular thiols (e.g., glutathione) to generate a highly reactive monomeric thiol[2]. The 3-aminopropanoate-derived backbone acts as a critical spacer, optimally positioning this thiol to chelate the catalytic zinc ion (Zn²⁺) within the active site of Histone Deacetylases (HDACs). This chelation halts histone deacetylation, forcing chromatin into a relaxed state that reactivates the transcription of silenced tumor suppressor genes.
Mechanism of HDAC inhibition by 3-aminopropanoate-derived Psammaplin A analogues.
Table 1: HDAC Isoform Selectivity of Psammaplin A Analogues
Quantitative data demonstrating the selectivity profile of 3-aminopropanoate-derived epigenetic modulators[2].
Compound
Structural Modification
HDAC1 IC₅₀ (nM)
HDAC6 IC₅₀ (nM)
Selectivity Ratio (HDAC6/1)
Psammaplin A (11c)
Natural Disulfide
1.8
0.9
0.5
Analogue 18c'
Hydrazone-containing
4.2
2.1
0.5
Analogue 24
Hydroxamic acid
15.5
6.2
0.4
Oncology: Thymidylate Synthase Inhibition
Methyl 3-aminopropanoate hydrochloride is a critical building block for synthesizing novel N-acyl derivatives, such as quinoxaline-containing propanamides, which exhibit potent cytotoxicity against human cancer cell lines[3].
Mechanism of Action:
By coupling heterocyclic systems (like quinoxaline) to the primary amine of methyl 3-aminopropanoate, the resulting compounds competitively inhibit Thymidylate Synthase (TS)[3]. TS is essential for the de novo synthesis of thymidine monophosphate (dTMP). Depletion of dTMP halts DNA synthesis and induces "thymineless death" (apoptosis) in rapidly dividing cancer cells, such as the PC-3 prostate cancer line[3].
Table 2: Anticancer Activity of Methyl 3-Aminopropanoate Derivatives
Protocol 1: Synthesis and Cytotoxicity Screening of N-Acyl 3-Aminopropanoate Derivatives
This protocol outlines a self-validating workflow for generating and testing TS inhibitors.
Amine Liberation: Dissolve methyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Triethylamine (TEA, 1.1 eq) and stir for 15 minutes at room temperature.
Causality: TEA acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic primary amine. Anhydrous DMF is strictly used to prevent the competitive aqueous hydrolysis of the methyl ester.
Carboxylic Acid Activation & Coupling: Add the quinoxaline-carboxylic acid derivative (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq). Heat the mixture to 90°C overnight[4].
Causality: EDCI activates the carboxylic acid. HOBt is critical as it forms a reactive, yet stable, ester intermediate that suppresses racemization and prevents the formation of unreactive N-acylureas, driving the amide bond formation to completion.
Self-Validation (TLC & LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, quench with saturated aqueous NaHCO₃.
Causality: NaHCO₃ neutralizes unreacted acid and quenches the coupling reagents. The appearance of a new, less polar spot on TLC—confirmed by LC-MS for the target mass—validates the successful formation of the amide before wasting resources on biological assays.
Phenotypic Screening (MTT Assay): Expose PC-3 prostate cancer cells to varying concentrations of the purified derivative for 72 hours, followed by the addition of MTT reagent[3].
Causality: The MTT assay measures mitochondrial metabolic rate. Only viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan, providing a direct, quantifiable metric of the derivative's cytotoxicity and TS inhibition.
Workflow for the synthesis and biological evaluation of 3-aminopropanoate derivatives.
Metabolic Homeostasis & Immunology: DGAT-1 and S1PR Modulation
The versatility of the 3-aminopropanoate moiety extends into metabolic and immunological regulation.
Lipid Metabolism (DGAT-1 Inhibition):
By incorporating an ethyl 3-aminopropanoate building block, researchers developed PF-04620110, a pyrimidooxazepinone core that selectively binds Diacylglycerol O-Acyltransferase 1 (DGAT-1)[5]. This blocks the final committed step of triglyceride synthesis, reducing plasma triglycerides and offering a mechanism to treat obesity and type II diabetes[5].
Immunology (S1PR1/S1PR5 Agonism):
Recent advancements utilize the 3-aminopropanoic acid group as a hydrophilic headgroup in dual agonists targeting Sphingosine-1-phosphate receptors (S1PR1/S1PR5)[4]. The carboxylate and amine functionalities engage in critical hydrogen bonding within the S1PR binding pocket. Receptor activation induces lymphocyte sequestration in lymph nodes, preventing their infiltration into the gastrointestinal tract, thereby attenuating Inflammatory Bowel Disease (IBD)[4].
Protocol 2: In Vitro DGAT-1 Inhibition Assay
A highly controlled protocol for evaluating the metabolic impact of 3-aminopropanoate derivatives.
Matrix Preparation: Isolate microsomes from HT-29 human colon adenocarcinoma cells[5].
Causality: HT-29 cells endogenously express high levels of functional DGAT-1. Using microsomal fractions isolates the membrane-bound DGAT-1 enzyme from cytosolic lipases that could confound the assay results.
Enzymatic Reaction: Incubate the microsomes with the test compound, 1,2-dioleoyl-sn-glycerol (DAG), and [¹⁴C]-oleoyl-CoA in a buffered solution (pH 7.4) for 30 minutes at 37°C.
Causality: [¹⁴C]-oleoyl-CoA serves as the radiolabeled acyl donor. The 37°C incubation strictly mimics physiological conditions to ensure optimal enzyme kinetics.
Phase Separation: Terminate the reaction by adding a mixture of hexane and isopropanol (3:2, v/v). Vortex and centrifuge.
Causality: This specific solvent ratio selectively partitions the highly non-polar [¹⁴C]-triglyceride product into the upper organic (hexane) phase, leaving the unreacted, water-soluble [¹⁴C]-oleoyl-CoA trapped in the lower aqueous phase.
Self-Validation (Scintillation Counting): Extract the organic phase and measure radioactivity using a liquid scintillation counter. Include a vehicle control (DMSO) and a known DGAT-1 inhibitor reference.
Causality: The vehicle control establishes the 100% enzyme activity baseline. The reference inhibitor validates the assay's sensitivity. A dose-dependent decrease in radioactivity directly correlates with the test compound's efficacy in blocking DGAT-1.
References
NIH / Journal of Medicinal Chemistry. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1.[Link]
ResearchGate. 3-Aminopropanoic acid derivatives as GAT inhibitors.[Link]
MDPI. Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties.[Link]
ACS Publications. Defining the Mechanism of Action and Enzymatic Selectivity of Psammaplin A against Its Epigenetic Targets.[Link]
ACS Publications. Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease.[Link]
Derivatization Strategies and Applications of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate in Modern Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, β -amino acids serve as privileged pharmacophores, offering enhanced proteolytic stability and unique conformational geometries compared to their α -amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry,
β
-amino acids serve as privileged pharmacophores, offering enhanced proteolytic stability and unique conformational geometries compared to their
α
-amino counterparts. As a Senior Application Scientist, I have observed that the strategic selection of building blocks is the primary determinant of a drug discovery program's success. Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate —often handled as its stable hydrochloride salt—is a highly versatile scaffold.
This whitepaper dissects the chemical rationale behind this specific substitution pattern, details self-validating protocols for its derivatization, and explores its integration into metabolic disease therapeutics, specifically targeting G-protein-coupled receptors (GPCRs) and incretin pathways.
Structural Rationale & Pharmacophore Significance
The utility of lies in its three orthogonal sites of reactivity, each engineered for a specific role in structure-activity relationship (SAR) exploration:
The
β
-Amino Group: Serves as the primary point of attachment for peptide elongation, amidation, or urea formation. When incorporated into peptidomimetics, the
β
-carbon introduces a chiral center that dictates the spatial orientation of the aryl side chain.
The Ortho-Methyl Substituent: This is not merely a steric placeholder. The methyl group at the 2-position induces a severe conformational twist, restricting the rotameric freedom of the phenyl ring relative to the
β
-carbon. This "conformational locking" minimizes entropic penalties upon receptor binding, a critical factor in designing high-affinity.
The Para-Bromo Handle: Positioned perfectly for late-stage palladium-catalyzed cross-coupling. It allows chemists to rapidly extend the hydrophobic tail of the molecule without redesigning the core synthesis.
Orthogonal Derivatization Logic
To maximize the utility of this scaffold, workflows must be designed to manipulate one functional group without compromising the others. The diagram below illustrates the divergent synthetic pathways available to the medicinal chemist.
Orthogonal derivatization pathways for the beta-amino ester scaffold.
Self-Validating Experimental Workflows
A robust chemical protocol must be self-validating; it should contain built-in checkpoints that confirm success or diagnose failure before proceeding to the next step. Below are field-proven methodologies for the two most critical transformations of this scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling of the 4-Bromo Moiety
Objective: Extend the aryl system to probe deep hydrophobic binding pockets.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, combine Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate (1.0 eq), an arylboronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The aqueous component is mandatory to dissolve the inorganic base, which subsequently coordinates with the boronic acid to form the reactive, electron-rich boronate complex.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq) under a nitrogen atmosphere. Causality: We specifically select the dppf ligand because its large bite angle mechanically accelerates the reductive elimination step. This is crucial to overcome the steric hindrance imposed by the adjacent ortho-methyl group.
Reaction: Heat the mixture to 90°C for 4-6 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate.
The Self-Validating Check:
This reaction is validated via LC-MS isotopic signature tracking. The starting material exhibits a distinct 1:1 isotopic doublet due to the naturally occurring
79Br
and
81Br
isotopes. The successful formation of the biaryl product is definitively confirmed by the complete disappearance of this doublet and the emergence of a single, monoisotopic mass peak corresponding to the coupled product.
Protocol B: Chemoselective Ester Saponification
Objective: Unmask the free carboxylic acid for subsequent peptide coupling.
Step-by-Step Methodology:
Preparation: Dissolve the ester (1.0 eq) in a mixture of THF/H₂O (3:1 v/v) at 0°C.
Base Addition: Add
LiOH⋅H2O
(1.5 eq) portion-wise. Causality: Lithium hydroxide is strictly chosen over sodium or potassium variants. The coordinating effect of the lithium cation stabilizes the tetrahedral intermediate, allowing the hydrolysis to proceed rapidly at 0°C to room temperature. This mild condition prevents base-catalyzed epimerization at the sensitive chiral
β
-carbon.
Reaction: Stir at room temperature for 2 hours.
Workup: Acidify the aqueous layer to pH 4 using 1M HCl, extract with DCM, dry, and concentrate.
The Self-Validating Check:
Validation is achieved via
1H
-NMR spectroscopy. The starting material displays a characteristic ethyl quartet at ~4.1 ppm and a triplet at ~1.2 ppm. Complete conversion is verified when these signals are entirely absent from the spectrum of the crude product, ensuring no unreacted ester poisons downstream coupling reactions.
Quantitative Derivatization Data
To facilitate rapid decision-making in SAR campaigns, the following table summarizes the quantitative outcomes of standard derivatization strategies applied to this scaffold.
Derivative Class
Reagents / Conditions
Yield Range
Primary Biological Target
Causality / Rationale
N-Acylated
β
-Amino Esters
R-COCl,
Et3N
, DCM, 0°C to RT
85–95%
Enhances lipophilicity and directs binding to the zinc-containing active site via sulfonamide/amide interactions.
Biaryl
β
-Amino Esters
Ar-B(OH)₂,
Pd(dppf)Cl2
,
K2CO3
, 90°C
70–88%
GPR40 / GLP-1R Agonists
Extends the hydrophobic tail to engage deep allosteric pockets in GPCRs.
Free
β
-Amino Acids
LiOH⋅H2O
, THF/H₂O (3:1), RT
90–98%
DPP-4 Inhibitors
Generates the essential free carboxylate required for critical salt-bridge formation with Arg125 in the receptor.
Biological Applications in Metabolic Disease
Derivatives of 4-bromo-2-methylphenyl
β
-amino acids have shown profound utility in metabolic disease, particularly in the modulation of the incretin pathway. By acting as structural mimics of natural peptide substrates, these molecules can either agonize receptors (like GLP-1R) or inhibit degrading enzymes (like ).
The logic of this biological intervention is mapped below:
Mechanism of beta-amino acid derivatives in the DPP-4/GLP-1 pathway.
By preventing the enzymatic cleavage of active GLP-1,
β
-amino acid-derived inhibitors prolong the half-life of endogenous incretins, thereby enhancing glucose-dependent insulin secretion without the hypoglycemic risks associated with direct insulin secretagogues.
References
Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors
National Institutes of Health (PMC)
URL:[Link][2]
Prodigiosin as a Potential Multi-Target Antidiabetic Agent: Molecular Docking and Dynamics Simulations with Type-2 Diabetes-Related Proteins
ResearchGate
URL:[Link][3]
Architectural Mastery in Peptidomimetics: Safety, Handling, and Synthetic Utility of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride
Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and peptidomimetics, halogenated β-amino acid derivatives serve as indispensable, orthogonal building blocks. The incorporatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and peptidomimetics, halogenated β-amino acid derivatives serve as indispensable, orthogonal building blocks. The incorporation of halogenated aromatic side-chains is a field-proven strategy to improve pharmacokinetic profiles, minimize Phase I metabolite formation, and enhance target binding, as demonstrated in the development of[1].
Among these advanced intermediates, Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride ([2]) stands out due to its dual-reactivity profile. This whitepaper provides an authoritative, E-E-A-T-driven guide to the physicochemical profiling, safe handling, and self-validating synthetic workflows required to leverage this compound effectively.
Understanding the structural motifs of this molecule is the first step in predicting its behavior on the bench. The separation of the terminal carboxylic acid and amino groups by two carbon atoms (Cα and Cβ) provides remarkable structural versatility, making them highly valuable in [3]. Commercial suppliers provide this intermediate primarily as a hydrochloride salt to ensure long-term bench stability, as noted by [4].
Handling β-amino acid ester hydrochlorides requires rigorous moisture-control protocols to prevent premature ester hydrolysis, a common pitfall in [5].
Environmental Controls: The hydrochloride salt is highly hygroscopic. Moisture ingress creates localized acidic microenvironments within the crystal lattice, which kinetically drives the hydrolysis of the ethyl ester over time. Rule: Always store under an inert atmosphere (Argon/N2) at 2–8°C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
Waste Management: Due to the presence of the aryl bromide, all reaction waste streams containing this compound must be segregated into designated Halogenated Organic Waste containers to comply with environmental regulations and prevent cross-contamination in solvent recovery systems.
To utilize this building block, the hydrochloride salt must first be neutralized to the free amine. However, the ethyl ester is highly susceptible to saponification.
Fig 1. Chemoselective pathways for handling the β-amino ester hydrochloride.
Objective: Convert the HCl salt to a reactive free amine without hydrolyzing the ethyl ester.
Step 1: Suspension. Suspend 1.0 eq of the HCl salt in a 1:1 biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3 at 0–5°C.
Causality: Using a mild base (NaHCO3) at low temperatures kinetically suppresses ester saponification, preventing the formation of the unwanted β-amino acid.
Step 2: Biphasic Dissolution. Stir vigorously for 15–20 minutes until the solid is completely dissolved.
Self-Validation Checkpoint: Visual inspection must confirm two completely clear liquid phases. Any remaining solid indicates incomplete neutralization.
Step 3: Extraction & Separation. Separate the organic layer. Extract the aqueous layer with an additional volume of EtOAc.
Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a purple/blue spot confirms 100% extraction of the free amine into the organic phase.
Step 4: Drying & Concentration. Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath <30°C).
Self-Validation Checkpoint:
1
H-NMR (CDCl
3
) must show a distinct quartet at ~4.1 ppm (ester -CH
2
-) and a broad singlet at ~1.8 ppm (-NH
2
), confirming the ester remains fully intact.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
The aryl bromide handle acts as a critical anchor for Late-Stage Functionalization (LSF), allowing for the rapid generation of PROTAC libraries.
Fig 2. Orthogonal synthetic utility of the bromo-aryl and amino-ester handles.
Objective: Utilize the aryl bromide handle for C-C bond formation while preserving the β-amino ester core.
Step 1: Amine Protection. React the free base with Boc
2
O (1.1 eq) in DCM with TEA (1.5 eq) for 2 hours at room temperature.
Causality: The primary amine must be transiently protected to prevent it from poisoning the palladium catalyst via stable complexation.
Self-Validation Checkpoint: A Ninhydrin stain of the reaction mixture must turn negative, indicating complete capping of the primary amine.
Step 2: Catalyst Activation. In a Schlenk flask, combine the Boc-protected intermediate, aryl boronic acid (1.2 eq), K
2
CO
3
(2.0 eq), and Pd(dppf)Cl
2
(0.05 eq) in a 4:1 mixture of 1,4-Dioxane and water.
Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base, while the dppf ligand provides a large bite angle that favors reductive elimination.
Step 3: Degassing & Heating. Subject the mixture to three freeze-pump-thaw cycles, backfill with Argon, and heat to 80°C for 4 hours.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).
Step 4: Reaction Monitoring.
Self-Validation Checkpoint: UPLC-MS analysis must show the complete disappearance of the characteristic M / M+2 bromine isotope pattern (1:1 ratio), replaced by the exact mass of the cross-coupled product.
References
Title: ETHYL 3-AMINO-3-(4-BROMO-2-METHYLPHENYL)PROPANOATE HYDROCHLORIDE — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Antimicrobial Activity of Small β-Peptidomimetics Based on the Pharmacophore Model of Short Cationic Antimicrobial Peptides
Source: ResearchGate
URL:[Link]
Title: Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing
Source: White Rose eTheses Online
URL: [Link]
Starting materials for the synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate
An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Executive Summary Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a substituted β-amino este...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate
Executive Summary
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a substituted β-amino ester, a class of compounds that serve as crucial building blocks in medicinal chemistry and natural product synthesis. Their structural motifs are found in various bioactive molecules, including β-lactam antibiotics and peptides with unique conformational properties. This guide provides a detailed technical overview of the primary synthetic route to this target molecule, focusing on the selection of starting materials and the rationale behind the chosen methodologies. The core pathway discussed is a two-step sequence involving a modified Rodionov reaction to construct the β-amino acid backbone, followed by a robust esterification to yield the final ethyl ester. This document is intended for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for laboratory application.
Introduction: The Significance of β-Aryl-β-Amino Esters
β-Amino acids and their corresponding esters are of considerable interest in organic and medicinal chemistry. Unlike their α-amino acid counterparts, they provide a more flexible backbone, enabling the synthesis of peptides (β-peptides) with stable, predictable secondary structures like helices and sheets. The aryl-substituted variant, Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, incorporates a synthetically versatile brominated phenyl ring, making it an attractive intermediate for further functionalization via cross-coupling reactions.
The synthesis of such molecules requires a reliable and efficient method. The classic Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and ammonia, stands out as a foundational method for preparing β-amino acids.[1][2] This guide will detail a modified, two-step version of this approach, which is synthetically convenient and high-yielding.
Primary Synthetic Pathway: A Two-Stage Approach
The most direct and well-documented route to Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate proceeds in two distinct stages:
Rodionov Condensation: Synthesis of the intermediate, 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid, from commercially available starting materials.
Fischer Esterification: Conversion of the β-amino acid intermediate into the target ethyl ester.
This strategic division allows for the isolation and purification of the intermediate, ensuring the final product's high purity.
Figure 1: Overall synthetic workflow from starting materials to the final product.
Stage 1: Rodionov Condensation
Core Starting Materials
The success of the first stage hinges on three readily available precursors:
4-Bromo-2-methylbenzaldehyde: This substituted aromatic aldehyde provides the core aryl structure of the final molecule. Its aldehyde functional group is the electrophilic center for the initial condensation step.
Malonic Acid: This dicarboxylic acid serves as the three-carbon source for the propanoate backbone. Its α-protons are acidic, allowing for the formation of a nucleophilic enolate that attacks the imine intermediate.
Ammonium Acetate: This salt is used as a convenient in-situ source of ammonia.[1] In solution, it establishes an equilibrium that provides the ammonia necessary for imine formation with the aldehyde.
Mechanistic Rationale
The Rodionov reaction is a one-pot, multi-component reaction with a well-understood mechanism.[1]
Imine Formation: Ammonium acetate provides ammonia, which undergoes a condensation reaction with 4-bromo-2-methylbenzaldehyde to form an intermediate Schiff base (imine). This step converts the carbonyl carbon into a more electrophilic iminium ion under acidic conditions.
Nucleophilic Attack: Malonic acid, deprotonated by a base or existing in its enol form, acts as a nucleophile. It attacks the electrophilic carbon of the imine in a process analogous to a Michael addition.
Decarboxylation: The resulting adduct is a β-amino dicarboxylic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the stable β-amino acid product.
The use of glacial acetic acid as a solvent is often preferred as it facilitates imine formation and can lead to higher yields compared to alcoholic solvents.[1]
Detailed Experimental Protocol: Synthesis of 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid
Reaction Setup: To a solution of 4-bromo-2-methylbenzaldehyde (1.0 equiv.) in glacial acetic acid, add anhydrous ammonium acetate (4.0 equiv.) and a single drop of water.[1]
Initial Stirring: Stir the resulting solution at 40°C for approximately 10-15 minutes to facilitate the initial dissolution and mixing of reagents.
Malonic Acid Addition: Add malonic acid (1.1 equiv.) to the mixture.
Heating: Heat the reaction mixture to 85-90°C and maintain stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice. A precipitate may form, which typically consists of by-products and can be removed by filtration.
Precipitation: The desired β-amino acid is soluble in the acidic aqueous filtrate. Adjust the pH of the filtrate to its isoelectric point (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide) to precipitate the product.
Purification: Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold acetone or ethanol to remove residual impurities, and dry under vacuum.
Stage 2: Fischer Esterification
Core Starting Materials
3-amino-3-(4-bromo-2-methylphenyl)propanoic acid: The product from Stage 1.
Anhydrous Ethanol: Serves as both the solvent and the nucleophile to form the ethyl ester. It must be anhydrous to drive the reaction equilibrium towards the product.
Acid Catalyst (Thionyl Chloride, SOCl₂): While traditional acids like H₂SO₄ can be used, thionyl chloride is particularly effective. It reacts with ethanol to form ethyl chlorosulfite and HCl in situ, which protonates the carboxylic acid. A key advantage is that the by-products of its reaction (SO₂ and HCl) are gases, which helps to drive the reaction to completion.[1]
Mechanistic Rationale
The conversion of the carboxylic acid to an ester is a classic Fischer esterification.
Activation of Carbonyl: The carboxylic acid is protonated by the in-situ generated acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer & Elimination: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. This creates a good leaving group (water), which is eliminated to reform the carbonyl group, now as a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol) to yield the final ethyl ester product.
Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate
Reaction Setup: Suspend the β-amino acid (1.0 equiv.) from Stage 1 in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cooling: Cool the suspension to 0°C in an ice bath. This is critical for controlling the exothermic reaction upon adding thionyl chloride.
Catalyst Addition: Add thionyl chloride (2.0-3.0 equiv.) dropwise to the stirred suspension.[1] Ensure the temperature remains low during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the starting material is fully consumed (monitored by TLC).
Work-up: Cool the reaction mixture and remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.
Purification: The crude product, often obtained as a hydrochloride salt, can be dissolved in water and neutralized with a base like saturated sodium bicarbonate solution. The free ester can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product. Further purification can be achieved via column chromatography if necessary.
The synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is most effectively achieved through a well-established, two-stage process commencing with a modified Rodionov reaction. The primary starting materials—4-bromo-2-methylbenzaldehyde, malonic acid, and ammonium acetate —are accessible and react under predictable conditions to form the key β-amino acid intermediate. Subsequent esterification using ethanol and an activating agent like thionyl chloride provides the target molecule in high yield. This robust and scalable pathway offers a reliable method for researchers requiring this versatile building block for applications in drug discovery and advanced materials science.
References
Farmacia Journal . SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. This source details the Rodionov reaction using ammonium acetate and subsequent esterification with thionyl chloride, providing a strong procedural basis.
Eureka by PatSnap . Malonic Ester Synthesis: Steps, Mechanism, and Examples. Provides general background on the reactivity of malonic esters.
Beilstein Journals . One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Although focused on a different final product, this paper provides examples of related keto-ester syntheses.
MDPI . Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Describes the synthesis of racemic β-amino acids via a modified Rodionov reaction and subsequent esterification with SOCl₂ in ethanol.
ResearchGate . Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Discusses the direct synthesis of β-amino esters using monoethyl malonate, an alternative one-pot approach.
Google Patents . CN103497119B - Preparation method of Beta-amino acid. Outlines the general principles of the Rodionov reaction for synthesizing β-amino acids from aldehydes, malonic acid, and an ammonia source.
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & Chromatographic Rationale
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a highly functionalized
β
-amino acid ester derivative. In pharmaceutical development, assessing the purity of such halogenated, amine-containing building blocks is critical, as impurities can propagate through subsequent synthetic steps.
Designing an analytical method for this compound requires a deep understanding of its structural liabilities. The molecule presents three distinct chromatographic challenges:
The Primary Amine (Basic Center): As a hydrochloride salt, the amine is highly polar and carries a positive charge at physiological pH. In reversed-phase chromatography, basic amines are notorious for engaging in secondary ion-exchange interactions with unreacted, deprotonated silanols (
−Si-O−
) on the silica stationary phase, resulting in severe peak tailing[1].
The Ethyl Ester (Hydrolytic Liability): Esters are susceptible to hydrolysis under both highly alkaline and strictly neutral aqueous conditions over time, degrading into 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid.
The Halogenated Aromatic Ring (Hydrophobic Core): The 4-bromo-2-methylphenyl moiety is highly hydrophobic and provides a strong chromophore for UV detection.
The Causality of Method Design
To overcome these challenges, the mobile phase pH dictates the retention behavior and peak shape[1]. By utilizing a highly acidic mobile phase (pH ~2.0) containing 0.1% Trifluoroacetic acid (TFA), we achieve a dual stabilization effect. First, the low pH ensures that residual silanols on the stationary phase remain fully protonated (neutral), effectively neutralizing the secondary interactions that cause amine tailing[2]. Second, the acidic environment kinetically stabilizes the ethyl ester against on-column hydrolysis during the analysis. TFA also acts as a weak ion-pairing agent, further sharpening the amine peak.
Logical framework for mobile phase selection based on analyte structural liabilities.
To ensure a comprehensive purity check, a gradient elution strategy is employed. The gradient begins with a high aqueous composition to elute polar degradation products (e.g., the hydrolyzed free acid) and ramps up to a high organic composition to elute non-polar synthetic impurities (e.g., unreacted halogenated benzaldehydes).
Elevated column temperatures (40°C) are utilized to reduce mobile phase viscosity, which improves mass transfer for bulky aromatic compounds and enhances overall method reproducibility[1].
Table 1: Optimized HPLC Method Parameters
Parameter
Specification
Scientific Rationale
Column
C18, 150 x 4.6 mm, 3 µm (End-capped)
End-capping minimizes residual silanol interactions; 3 µm particles offer high theoretical plates for resolving closely eluting isomers.
Mobile Phase A
0.1% TFA in Milli-Q Water
Buffers the system at pH ~2.0, keeping the primary amine protonated and the ester intact.
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
ACN provides lower viscosity and better UV transparency at low wavelengths compared to methanol[1].
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp.
40°C
Decreases system backpressure and sharpens the elution profile of the bulky aromatic amine[1].
Detection
UV at 220 nm (Reference 360 nm)
Captures the
π→π∗
transitions of the bromo-methyl-phenyl ring and ester carbonyl.
Injection Vol.
10 µL
Prevents volume overload while maintaining a high signal-to-noise ratio for trace impurities.
This protocol is engineered as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify that the instrument's resolution and reproducibility are fit for purpose before any sample data is acquired, aligning with ICH Q2(R1) guidelines[3].
Phase 1: Preparation
Solvent Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Sonicate and filter both through a 0.22 µm PTFE membrane.
Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete dissolution of the hydrophobic aromatic ring while preventing solvent-mismatch peak distortion at the solvent front.
Standard Preparation: Accurately weigh 10.0 mg of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).
Sample Preparation: Prepare the analytical sample identically to the standard to achieve a nominal concentration of 1.0 mg/mL.
Phase 2: System Suitability Test (SST)
Inject a Blank (Diluent) to confirm no baseline interference or ghost peaks exist at the retention time of the main analyte.
Inject the Standard Solution (1.0 mg/mL) in five consecutive replicates.
Self-Validation Checkpoint: The system is only deemed "Ready" if the SST criteria (detailed in Table 3) are met. If the tailing factor exceeds 1.5, it indicates column degradation or silanol exposure, requiring column replacement or extended equilibration.
Phase 3: Sample Analysis
Inject the unknown samples in duplicate.
Bracket the sample sequence with a Standard injection every 10 samples to verify continuous system stability (drift monitoring).
Calculate purity using the Area Normalization method (excluding the blank peaks).
Self-validating sequence ensuring system readiness prior to quantitative sample analysis.
Method Validation Framework (ICH Q2(R1))
To guarantee the trustworthiness of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures[4].
Forced Degradation (Specificity)
To prove the method is "stability-indicating," the sample must be subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress at 60°C). Because of the ethyl ester, alkaline stress (0.1N NaOH) will rapidly generate the free acid degradation product. The method must demonstrate baseline resolution (
Rs>2.0
) between the intact Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate peak and this specific hydrolysis degradant.
Table 3: System Suitability & Validation Specifications
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Analytical Purpose
System Precision
%RSD of peak area
≤
2.0% (n=5)
Ensures the autosampler and pump delivery are highly reproducible[3].
Peak Tailing (
Tf
)
≤
1.5
Confirms successful suppression of amine-silanol secondary interactions.
Theoretical Plates (
N
)
≥
5000
Guarantees sufficient column efficiency to resolve closely eluting impurities.
Linearity
Correlation Coefficient (
R2
)
≥
0.999
Validates proportional detector response from LOQ to 120% of target concentration[3].
Specificity
Resolution (
Rs
)
≥
2.0 from nearest peak
Ensures the main peak is completely separated from all forced degradation products[3].
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
U.S. Food and Drug Administration (FDA)
URL:[Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
International Council for Harmonisation (ICH)
URL:[Link]
Reversed Phase HPLC Method Development Strategies
Phenomenex
URL:[Link]
Derivatization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl for bioassays
Application Note: Derivatization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride for Bioassays Executive Summary Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a highly versatile β -amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Derivatization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride for Bioassays
Executive Summary
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a highly versatile
β
-amino acid ester building block used in chemical biology and drug discovery. Derivatizing this small molecule with reporter tags—such as fluorophores or biotin—is a critical step in developing functional probes for target identification, binding kinetics, and cellular tracking. Because this compound is supplied as a hydrochloride (HCl) salt, specialized synthetic handling is required to activate its primary amine for bioconjugation. This guide provides a self-validating, step-by-step protocol for the efficient derivatization of this molecule.
Mechanistic Rationale & Chemistry (E-E-A-T)
The primary nucleophilic target for derivatization on this molecule is the aliphatic
β
-amino group. The most robust and selective method for amine modification is N-hydroxysuccinimide (NHS) ester chemistry. As detailed by [1], NHS esters react with unprotonated primary amines via nucleophilic acyl substitution to form highly stable, irreversible amide bonds.
Causality of Experimental Choices:
Neutralization of the HCl Salt: In its native salt form, the primary amine is protonated (
−NH3+
) and completely non-nucleophilic[2]. To facilitate the reaction, an organic base—specifically N,N-Diisopropylethylamine (DIPEA)—must be added. DIPEA is chosen over standard amines because its steric hindrance prevents it from acting as a competing nucleophile.
Anhydrous Conditions: NHS esters are highly susceptible to hydrolysis in the presence of water, a competing reaction that degrades the reagent into a non-reactive carboxylic acid[2]. As noted in[2], the hydrolysis rate accelerates dramatically at basic pH. Therefore, the reaction must be performed in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) rather than aqueous buffers.
Workflow Visualization
Workflow for the derivatization of the beta-amino acid ester via NHS-ester chemistry.
Quantitative Data: Derivatization Tag Selection
Selecting the correct NHS-ester tag depends entirely on the downstream bioassay. The addition of a tag alters the molecular weight and steric profile of the small molecule probe. According to the [3], incorporating a Polyethylene Glycol (PEG) spacer can significantly reduce steric hindrance during receptor-ligand interactions[4].
Tag Type
Reagent
Mass Added to Probe
Spacer Length (Å)
Primary Bioassay Application
Biotinylation (Short)
NHS-Biotin
+226.08 Da
13.5 Å
SPR, Standard Pull-down
Biotinylation (Long)
NHS-PEG4-Biotin
+473.26 Da
29.0 Å
Pull-down (sterically hindered targets)
Fluorophore
AF488 NHS Ester
+514.00 Da
N/A
Fluorescence Polarization, Cell Imaging
Experimental Protocol: Synthesis of the Bioassay Probe
This protocol outlines the synthesis of a biotinylated probe using NHS-PEG4-Biotin. It is designed as a self-validating system; analytical LC-MS is used to confirm the completion of the aminolysis reaction before proceeding to the costly purification step.
Preparation of the Free Base: Weigh 10.0 mg (0.031 mmol) of the starting HCl salt into a dry 1.5 mL microcentrifuge tube. Dissolve the powder in 500 µL of anhydrous DMF.
Neutralization: Add 13.5 µL (0.0775 mmol, 2.5 molar equivalents) of DIPEA to the solution. Expertise Note: 1.0 equivalent neutralizes the HCl, while the remaining 1.5 equivalents maintain the basic environment necessary to keep the primary amine fully deprotonated and nucleophilic. Vortex for 2 minutes.
Reagent Preparation: In a separate tube, dissolve 20.0 mg (0.034 mmol, 1.1 molar equivalents) of NHS-PEG4-Biotin in 200 µL of anhydrous DMF.
Conjugation Reaction: Add the NHS-PEG4-Biotin solution dropwise to the neutralized amine solution while continuously vortexing.
Incubation: Seal the tube, flush with inert gas (Nitrogen or Argon) to prevent moisture ingress, and incubate at room temperature for 2 hours in the dark.
Self-Validation (LC-MS Monitoring): Withdraw a 2 µL aliquot, dilute in 100 µL of methanol, and inject into an LC-MS. Look for the disappearance of the starting material peak (
[M+H]+
= 286.17) and the appearance of the product peak (
[M+H]+
= 759.27). Do not proceed to purification until conversion is >95%.
Purification: Purify the crude reaction mixture via Preparative Reverse-Phase HPLC using a C18 column. Utilize a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Recovery: Pool the product-containing fractions and lyophilize to obtain the pure derivatized probe as a dry powder. Store at -20°C.
Downstream Bioassay Applications
Once derivatized, the probe can be deployed across multiple assay formats. The logical mapping below illustrates how the choice of conjugate drives the bioassay strategy.
Logical mapping of derivatized probes to their respective downstream bioassay applications.
Target Pull-Down: The biotinylated probe is incubated with cell lysates, allowing it to bind its target protein. Streptavidin magnetic beads are then used to isolate the probe-protein complex for subsequent proteomic identification.
Surface Plasmon Resonance (SPR): Biotinylated probes are immobilized onto Streptavidin-coated sensor chips. Target proteins are flowed over the chip to measure real-time association and dissociation kinetics (
Kon
,
Koff
,
KD
).
Fluorescence Polarization (FP): The fluorophore-conjugated probe is used in a competitive binding assay. When bound to a large target protein, the probe's rotational correlation time increases, resulting in high polarization. Displacement by unlabeled drug candidates lowers the polarization, allowing for high-throughput screening.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a highly functionalized
β3
-amino acid ester building block. Its unique structural motifs—a primary amine (as a hydrochloride salt), an ethyl ester, a chiral
β
-carbon, and an aryl bromide—make it a versatile intermediate in the synthesis of peptidomimetics and small-molecule therapeutics. However, these same features present specific analytical challenges during reaction monitoring.
As an Application Scientist, designing a robust analytical strategy requires understanding the causality between the molecule's structure and the chosen instrumental technique:
The Aryl Bromide Handle : Highly reactive in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). It provides a distinct 1:1 isotopic signature (
79
Br/
81
Br) in Mass Spectrometry, serving as an ideal marker for starting material consumption[1].
The Hydrochloride Salt : Direct injection of high-concentration chloride salts into an Electrospray Ionization (ESI) source can cause severe ion suppression and source corrosion. Chromatographic methods must incorporate volatile buffers (e.g., ammonium formate) to neutralize the salt and stabilize ionization[2].
The Ethyl Ester : Susceptible to hydrolysis or amidation.
1
H NMR is the most definitive technique for tracking these transformations by monitoring the isolated ethyl signals[3].
Fig 1. Primary synthetic transformations of the title compound requiring analytical monitoring.
Experimental Protocols & Methodologies
The following self-validating protocols are designed to monitor specific reaction pathways. Each method relies on distinct physical properties of the molecule to ensure high-confidence data acquisition.
Protocol A: Reaction Monitoring via LC-MS (Cross-Coupling & Amidation)
Scientific Rationale : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for monitoring Suzuki-Miyaura cross-coupling. The starting material exhibits a classic 1:1 isotopic doublet at
m/z
286.04 and 288.04
[M+H]+
. As the reaction proceeds, this doublet is entirely replaced by the monoisotopic mass of the biaryl product, providing a definitive, self-validating proof of conversion[1].
Step-by-Step Methodology :
Sample Quenching : Extract a 10 µL aliquot from the reaction mixture. Immediately quench into 990 µL of cold Acetonitrile/Water (50:50, v/v) to halt the reaction.
Filtration : Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove precipitated palladium catalyst and inorganic bases.
Dilution : Further dilute the sample 1:10 in the initial mobile phase to achieve a final concentration of ~1-5 µg/mL. Expert Insight: Overloading the column with the crude mixture will cause peak tailing due to the amine group and saturate the MS detector.
Chromatographic Separation :
Column : C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A : Water + 0.1% Formic Acid + 5 mM Ammonium Formate. (The ammonium formate is critical to buffer the HCl salt and prevent chloride-induced ion suppression).
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
Gradient : 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute. Flow rate: 0.5 mL/min.
MS Detection : Operate in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from
m/z
100 to 800.
Protocol B: In-Situ Reaction Monitoring via
1
H NMR (Ester Hydrolysis)
Scientific Rationale : While LC-MS can detect the mass shift of hydrolysis (loss of 28 Da),
1
H NMR provides absolute structural confirmation without requiring reference standards. The ethyl ester yields a distinct quartet (~4.05 ppm) and triplet (~1.15 ppm)[3]. The quantitative disappearance of these signals against an internal standard maps the conversion to the free
β
-amino acid.
Step-by-Step Methodology :
Sample Preparation : Withdraw 50 µL of the reaction mixture. Remove volatile solvents under a gentle stream of N
2
.
Reconstitution : Dissolve the residue in 600 µL of Methanol-
d4
(or D
2
O if fully hydrolyzed). Expert Insight: Avoid CDCl
3
as the polar
β
-amino acid product and inorganic salts will exhibit poor solubility, skewing the integration ratios.
Acquisition : Transfer to a 5 mm NMR tube. Acquire a standard 1D
1
H spectrum at 400 MHz (zg30 pulse sequence, 16 scans, 2-second relaxation delay to ensure complete longitudinal relaxation for accurate integration).
Data Processing : Set the aromatic methyl singlet (~2.40 ppm) as the integration reference (3H). Monitor the integration of the ethyl quartet (~4.05 ppm, 2H). The reaction is complete when the quartet integration reaches zero.
Protocol C: Enantiomeric Excess (ee) Determination via Chiral HPLC
Scientific Rationale : If the compound is synthesized via asymmetric catalysis or subjected to chiral resolution, determining the enantiomeric excess is a Critical Quality Attribute (CQA). Standard C18 columns cannot resolve enantiomers; an immobilized polysaccharide chiral stationary phase is required.
Step-by-Step Methodology :
Neutralization (Critical Step) : The HCl salt must be neutralized prior to injection. Acidic salts can degrade polysaccharide-based chiral columns and cause severe peak tailing. Treat the sample aliquot with 1 equivalent of Triethylamine (Et
3
N) in the extraction solvent.
Extraction : Partition the neutralized free base into Hexane/Ethyl Acetate. Evaporate the organic layer and reconstitute in the mobile phase.
Chromatographic Separation :
Column : Immobilized Amylose-based Chiral Column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).
Isocratic Mobile Phase : Hexane / Isopropanol (85:15, v/v) containing 0.1% Diethylamine (DEA). (DEA suppresses secondary interactions between the primary amine and residual silanols on the silica support).
Detection : UV at 254 nm (utilizing the strong absorbance of the brominated aromatic ring).
Fig 2. Analytical workflow and decision matrix for monitoring
β
-amino acid ester reactions.
Quantitative Data Summaries
The following tables summarize the expected analytical signatures for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride to aid in rapid data interpretation.
Table 1: LC-MS and UV-Vis Characteristics
Parameter
Expected Value / Signature
Diagnostic Utility
Exact Mass (Free Base)
285.03 Da
Baseline reference for mass shift calculations.
ESI+ MS Profile (
[M+H]+
)
m/z
286.04 (100%), 288.04 (98%)
The 1:1 isotopic doublet confirms the presence of the intact aryl bromide[1].
UV
λmax
~220 nm, ~265 nm
265 nm is ideal for tracking the aromatic core without solvent interference[2].
Hydrolysis Mass Shift
Δ
-28 Da (
m/z
258.01 / 260.01)
Confirms loss of the ethyl group to form the free carboxylic acid.
Table 2: Key
1
H NMR Diagnostic Chemical Shifts (in Methanol-
d4
)
Executive Summary The synthesis of complex nitrogen-containing heterocycles requires highly functionalized, predictable building blocks. Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl [1] is a versatile, trifunc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex nitrogen-containing heterocycles requires highly functionalized, predictable building blocks. Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl [1] is a versatile, trifunctional intermediate designed for the rapid assembly of privileged pharmacophores. By combining a β-amino ester core, a sterically demanding ortho-methyl group, and a highly reactive aryl bromide handle, this compound enables divergent synthetic pathways—most notably the construction of β-lactams (azetidin-2-ones) and dihydropyrimidin-4-ones (DHPMs)[2]—followed by late-stage functionalization. This guide provides authoritative, self-validating protocols for drug development professionals looking to leverage this building block in library generation.
Physicochemical Profiling & Mechanistic Rationale
The strategic value of this molecule lies in the synergistic interplay of its three functional domains:
The β-Amino Ester Core: β-amino acids and their ester derivatives are foundational to modern medicinal chemistry, serving as the backbone for numerous blockbuster drugs (e.g., the DPP-4 inhibitor Sitagliptin)[3]. The ethyl ester provides a stable yet reactive electrophilic center for intramolecular cyclization or intermolecular condensation.
The ortho-Methyl Steric Bias: The methyl group at the 2-position of the phenyl ring restricts bond rotation. This steric hindrance is critical; it can lock the conformation of the intermediate, thereby enhancing diastereoselectivity during cyclization events.
The 4-Bromo Handle: Aryl bromides are ideal electrophiles for palladium-catalyzed cross-couplings[4]. Because the bromide is relatively inert to the nucleophilic conditions required to react with the β-amino ester, it acts as a "silent" handle that can be exploited for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the heterocyclic core is constructed.
Divergent Pathways in Heterocyclic Synthesis
Depending on the reagents applied, the primary amine and ethyl ester can be coaxed into forming distinct ring systems. Intramolecular cyclization yields highly strained 4-membered β-lactams, while condensation with amidines or ureas yields 6-membered pyrimidinones.
Divergent synthetic workflow illustrating the transformation of the β-amino ester into key heterocycles.
Protocol A: Grignard-Promoted Intramolecular Cyclization to β-Lactam
Mechanistic Causality: Traditional β-lactam synthesis via the Staudinger reaction (ketene-imine cycloaddition) requires building the framework from scratch[5][6]. Conversely, direct cyclization of β-amino acids often requires aggressive peptide-coupling reagents that can cause epimerization. By utilizing the pre-formed β-amino ester and treating it with a bulky Grignard reagent (
t
-BuMgCl), the amine is selectively deprotonated to form a highly nucleophilic magnesium amide. This intermediate undergoes rapid intramolecular attack on the ester carbonyl, driving the equilibrium toward the strained 4-membered ring while avoiding degradation[5].
Mechanistic pathway of Grignard-promoted intramolecular cyclization to form the β-lactam core.
Step-by-Step Procedure:
Free-Basing: Suspend Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl (1.0 eq) in dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.
Validation Checkpoint: Test the aqueous layer pH. It must be >8. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine as a viscous oil.
Grignard Addition: Dissolve the free amine in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
Cyclization: Dropwise, add
t
-BuMgCl (2.0 M in THF, 2.5 eq) over 15 minutes. The bulky base selectively deprotonates the nitrogen without acting as a nucleophile against the ester.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin active, Rf ~0.3) should disappear, replaced by a higher-running UV-active spot (Rf ~0.6) corresponding to the β-lactam.
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Mechanistic Causality: Once the heterocyclic core is established, the aryl bromide serves as an anchor for library generation. Palladium-catalyzed Suzuki-Miyaura coupling is chosen due to its high functional group tolerance and mild conditions, which prevent the hydrolytic ring-opening of the sensitive β-lactam[4].
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk tube, combine the bromophenyl-β-lactam intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
Validation Checkpoint: The solid mixture should be purged with argon for 10 minutes (evacuate/backfill 3x) to prevent oxidative degradation of the catalyst.
Reaction: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Seal the tube and heat to 80 °C for 12 hours.
Validation Checkpoint: The solution typically transitions from a reddish-orange to a dark brown/black suspension as Pd(0) nanoparticles eventually precipitate upon reaction completion.
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.
Quantitative Data: Optimization of Cross-Coupling
To ensure the integrity of the β-lactam ring during late-stage functionalization, reaction conditions must be carefully optimized. The table below summarizes the causality of catalyst and solvent selection on the overall yield of the biaryl product.
Catalyst System (5 mol%)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
Toluene/EtOH/H₂O
90
16
45%
Significant β-lactam hydrolysis observed due to EtOH and prolonged heating.
Pd(OAc)₂ / SPhos
THF/H₂O
65
12
72%
Bulky SPhos ligand accelerates oxidative addition into the sterically hindered ortho-methyl bromide.
Recent advances in β-lactam chemistry. Academia.edu.
Enantioselective synthesis of β-amino esters through high pressure-induced addition of amines to α,β-ethylenic esters. Journal of the American Chemical Society.
DPP-4 – All About Drugs. All About Drugs.
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
Technical Support Center: Synthesis and Purification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Welcome to the technical support guide for the synthesis and purification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl (CAS 502842-45-7)[1][2]. This document is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis and purification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl (CAS 502842-45-7)[1][2]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related β-amino acid esters. Here, we provide in-depth, experience-based solutions to frequently asked questions and a comprehensive troubleshooting guide.
I. Synthesis Overview & Impurity Formation
The target molecule, a β-amino acid ester, is a valuable intermediate in medicinal chemistry[3]. A common synthetic route involves the conjugate addition (a type of Aza-Michael reaction) of an amine to an α,β-unsaturated ester. While seemingly straightforward, this reaction can be accompanied by several side reactions leading to a range of impurities that can complicate purification and compromise the final product's quality.
Technical Support Center: Optimizing Coupling Reactions for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Welcome to the technical support center for optimizing amide coupling reactions involving Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing amide coupling reactions involving Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve reaction efficiency, yield, and purity. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Introduction to the Substrate
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a β-amino ester. Its structure presents specific considerations for coupling reactions:
Steric Hindrance: The methyl group at the ortho position (C2) to the reacting amine can sterically hinder the approach of an activated carboxylic acid.[1]
Nucleophilicity: The amine is a secondary aniline-like structure, whose nucleophilicity is influenced by the electronic effects of the phenyl ring substituents.
Starting Form: The starting material is a hydrochloride salt, which means the amine is protonated. It must be neutralized in situ for the coupling reaction to proceed.
This guide will help you navigate these challenges to achieve successful and reproducible couplings.
Q1: My coupling reaction with a standard carboxylic acid is showing low to no yield. What are the most likely causes?
This is a common issue, often pointing to one of three primary areas: amine neutralization, insufficient activation of the coupling partner, or steric hindrance.[2][3]
Potential Cause 1: Incomplete Amine Neutralization
Your starting material, Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, is an ammonium salt. The amine must be in its free, deprotonated state to be nucleophilic and attack the activated carboxylic acid.[2]
Suggested Solution: Add a suitable non-nucleophilic base to the reaction mixture before or during the addition of the coupling reagents. A common choice is N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA). Typically, you need at least 2.0-2.5 equivalents of the base: 1.0 equivalent to neutralize the HCl salt and at least 1.0 equivalent to neutralize the acid generated during the coupling reaction.[2][]
Potential Cause 2: Ineffective Coupling Reagent or Conditions
The combination of some steric hindrance from the 2-methyl group and the electronic nature of the substrate may render standard coupling conditions (like using only a carbodiimide like DCC or EDC) insufficient.[1]
Suggested Solution:
Switch to a More Potent Coupling Reagent: Onium salt-based reagents (uronium/phosphonium) are generally more effective for challenging couplings.[1][5][6] Consider reagents like HATU, HBTU, or PyBOP. These reagents rapidly generate highly activated esters, which can overcome moderate steric hindrance.[6]
Incorporate an Additive: If using a carbodiimide like EDC or DIC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2][7] These additives form an active ester intermediate that is more stable than the initial O-acylisourea, reducing side reactions and increasing the efficiency of the main reaction.[2][8]
Increase Reaction Time or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time (from 12 hours to 24-48 hours) or gently warming the reaction (e.g., to 40-50 °C), although be mindful that heat can increase the risk of side reactions like racemization if your carboxylic acid has a chiral center.[2]
Potential Cause 3: Reagent Quality
Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture and degrade over time.[2][9]
Suggested Solution: Always use fresh, high-purity, and properly stored reagents. If you suspect reagent degradation, open a new bottle.
Q2: I'm observing significant unreacted starting materials by LC-MS. How can I drive the reaction to completion?
Seeing unreacted starting materials, particularly the amine, is a clear sign of an incomplete reaction.[2][3]
Troubleshooting Steps:
Check Stoichiometry: Ensure you are using appropriate equivalents of your reagents. For a standard coupling, a slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling reagent (1.2 eq.) relative to the amine (1.0 eq.) can help drive the reaction forward.[2]
Optimize the Base: As mentioned in Q1, ensure you have sufficient base (2.0-2.5 eq. of DIEA or NMM) to fully deprotonate the amine hydrochloride and neutralize byproducts.[][7]
Enhance Activation (Pre-activation): For particularly stubborn couplings, pre-activating the carboxylic acid before adding the amine can be effective.
Protocol: Dissolve the carboxylic acid (1.1 eq.), coupling reagent (e.g., HATU, 1.1 eq.), and base (e.g., DIEA, 2.2 eq.) in an aprotic solvent like DMF or DCM. Stir at room temperature for 15-30 minutes. Then, add a solution of the Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate free base (or the HCl salt with an additional equivalent of base) to this activated mixture.
Monitor Reaction Progress: Use a qualitative test like the Kaiser test if performing the reaction on a solid support, or TLC/LC-MS for solution-phase synthesis to track the consumption of the amine.[1][10] If the reaction has stalled, a second addition of the activated carboxylic acid might be necessary.
Q3: My product is contaminated with a byproduct that has the same mass as my desired product. What could this be, and how can I prevent it?
If your carboxylic acid partner has a chiral center alpha to the carboxyl group, this byproduct is likely a diastereomer resulting from racemization.
Cause: Racemization
The activation of the carboxylic acid makes the alpha-proton acidic and susceptible to deprotonation, especially in the presence of excess base, leading to a loss of stereochemical integrity.[2][7]
Preventative Measures:
Use Racemization-Suppressing Additives: The use of HOBt or, even more effectively, its aza-analogue HOAt, is critical.[6][7] These additives minimize the lifetime of the highly reactive intermediates that are prone to racemization.
Control Temperature: Perform the activation and coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2][7] Avoid excessive heating.
Choose the Right Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIEA or TEA, as they are less likely to cause epimerization.[7]
Minimize Pre-activation Time: The longer the carboxylic acid remains in its highly activated state before reacting with the amine, the greater the risk of racemization.[9] Add the amine as soon as reasonably possible after the activation step.
Experimental Protocols & Data
Protocol 1: General EDC/HOBt Coupling
This is a standard, cost-effective method suitable for many substrates.
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl (1.0 eq.).
Solvent: Add a suitable anhydrous aprotic solvent (e.g., DMF or DCM, see Table 1 for guidance).
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIEA (2.5 eq.) dropwise.
Activation: Add EDC·HCl (1.2 eq.) in one portion.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction's progress via TLC or LC-MS.
Workup: Once complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[2][11]
Protocol 2: High-Potency HATU Coupling for Hindered Substrates
This method is recommended if Protocol 1 fails or gives low yields.[1][12]
Activation: To a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.
Base Addition: Add DIEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Coupling: Add a solution of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl (1.0 eq.) in a small amount of DMF to the activated mixture.
Reaction: Stir at room temperature for 2-12 hours.
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Table 1: Solvent Selection Guide
The choice of solvent is critical as it affects reagent solubility and can influence side reactions.[9][13][14]
Solvent
Polarity
Common Use & Characteristics
Potential Issues
DCM (Dichloromethane)
Medium
Good for many standard couplings. Easy to remove under vacuum.
Poor solubility for some polar starting materials or salts.
DMF (N,N-Dimethylformamide)
High (Aprotic)
Excellent solvating power for a wide range of reactants, including salts. Often the default choice.[14]
High boiling point makes it difficult to remove. Can contain amine impurities that interfere with the reaction.[9]
NMP (N-Methyl-2-pyrrolidone)
High (Aprotic)
Similar to DMF, sometimes superior for solvating larger, more complex molecules.[9]
High boiling point. More viscous than DMF.
THF (Tetrahydrofuran)
Medium
Good general-purpose solvent.
Can be less effective at solvating polar reagents than DMF/NMP.
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl stability and degradation issues
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl .
While the 4-bromo-2-methylphenyl moiety provides an excellent scaffold for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the
β
-amino ester backbone is notoriously labile. This guide bypasses generic advice to focus on the exact mechanistic causality behind your degradation issues, providing self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Understanding of Degradation Pathways
To troubleshoot effectively, we must first understand why this molecule fails. The compound is a
β
-amino acid ester hydrochloride. Its instability is driven by the proximity of the protonatable amine to the ester carbonyl, leading to three primary degradation vectors:
Ester Hydrolysis: The HCl salt is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized, highly acidic microenvironment. Acid catalyzes the cleavage of the ethyl ester, yielding the free
β
-amino acid.
Retro-Michael Elimination: Under thermal stress or basic conditions, the molecule can undergo an elimination reaction. The
β
-amino group acts as a leaving group (expelled as ammonia/ammonium), forming the thermodynamically stable, conjugated ethyl 4-bromo-2-methylcinnamate.
Intermolecular Amidation (Oligomerization): If the HCl salt is prematurely neutralized, the resulting free primary amine becomes a potent nucleophile. It can attack the ester carbonyl of an adjacent molecule, leading to dimers or poly(
β
-peptides).
Mechanistic pathways of degradation for β-amino ester hydrochlorides under various stress conditions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lot shows a reduced assay over time and a new peak on my LC-MS. What is the likely degradant?A: It depends on your storage conditions. If the vial was repeatedly opened to the atmosphere, the hygroscopic HCl salt likely absorbed moisture, leading to ester hydrolysis . The protonation state of the amine heavily influences the hydrolysis rate of the adjacent ester[1]. If the compound was exposed to heat (>40°C), suspect retro-Michael elimination .
Q2: I dissolved the compound in methanol for a stock solution, and my yield plummeted. Why?A: Never use primary alcohols (methanol, ethanol) as storage solvents for
β
-amino esters. They readily undergo transesterification, exchanging the ethyl ester for a methyl ester, which ruins your stoichiometric calculations and creates mixed impurities[2]. Always use anhydrous, non-nucleophilic solvents like DCM, THF, or MeCN.
Q3: How does pH affect the stability of this compound during aqueous workups?A:β
-amino esters are highly susceptible to pH-dependent degradation. Studies on polymeric
β
-amino esters demonstrate that at physiological or mildly basic pH (7.4), the ester bonds can completely degrade in under 5 hours, whereas mild acidic conditions (pH ~5.1) extend the half-life significantly[3].
Quantitative Degradation Profile
The following table summarizes the kinetic stability of the
β
-amino ester motif across different environments, synthesized from established literature on
β
-amino ester behavior.
Environmental Condition
Dominant Degradation Pathway
Estimated Half-Life (
t1/2
)
Causality / Mechanism
Aqueous Buffer (pH 7.4)
Hydrolysis / Amidation
< 5 hours
Free amine acts as an intramolecular/intermolecular nucleophile; base-catalyzed ester cleavage.
Aqueous Buffer (pH 5.1)
Hydrolysis
~7–8 hours
Amine is protonated (unreactive), but slow acid-catalyzed hydrolysis of the ester occurs.
Anhydrous Methanol
Transesterification
~24–48 hours
Nucleophilic attack by solvent alcohol on the ester carbonyl.
Solid State (Desiccated, 4°C)
None (Stable)
> 12 months
Lack of moisture prevents acid-catalyzed hydrolysis; low thermal energy prevents elimination.
Part 3: Self-Validating Experimental Protocols
To utilize this building block in downstream chemistry (e.g., amide coupling), you must convert the stable HCl salt into the reactive free base. Doing this incorrectly will instantly trigger the degradation pathways outlined above.
Below is a Self-Validating Biphasic Free-Basing Protocol . The causality behind this specific method is that by using a biphasic system (EtOAc/Water), the moment the free amine is generated, it partitions into the organic layer. This physically separates the nucleophilic amine from the aqueous base, preventing both hydrolysis and amidation.
Self-validating workflow for the safe free-basing of β-amino ester hydrochlorides.
Step-by-Step Methodology: Controlled Free-Basing
Preparation: Suspend 1.0 eq of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl in anhydrous Ethyl Acetate (EtOAc) (10 mL/mmol) in a round-bottom flask.
Causality: EtOAc is a non-nucleophilic, water-immiscible solvent that will safely harbor the free base.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–4°C.
Causality: Lowering the thermal energy suppresses the retro-Michael elimination pathway.
Neutralization: Slowly add an equal volume of ice-cold saturated aqueous
NaHCO3
while stirring vigorously.
Causality:
NaHCO3
is a mild base. It is strong enough to deprotonate the HCl salt but weak enough to minimize base-catalyzed ester hydrolysis.
Validation Check 1 (Complete Neutralization): Stop stirring, allow the phases to separate, and spot the aqueous layer on pH paper. It must read ~pH 8. If it is acidic, the neutralization is incomplete; add more cold
NaHCO3
.
Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with cold EtOAc. Combine the organic layers and dry over anhydrous
Na2SO4
for exactly 5 minutes. Filter.
Causality: Prolonged exposure to drying agents can sometimes catalyze degradation; 5 minutes is sufficient to remove bulk water.
Concentration: Concentrate the filtrate under reduced pressure. Crucial: The rotary evaporator water bath must not exceed 25°C.
Causality: Heating the concentrated free base will immediately trigger oligomerization.
Validation Check 2 (Integrity): Take a micro-aliquot of the resulting oil/solid and run a rapid LC-MS. You should observe the intact mass
[M+H]+=286.0/288.0
m/z (due to bromine isotopes) with no significant peak at
[M−NH3+H]+
(cinnamate degradant).
Immediate Use: Do not store the free base. Immediately dissolve it in your reaction solvent (e.g., anhydrous DMF or DCM) and proceed to your coupling step.
References
Degradable Poly(
β
-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA | Journal of the American Chemical Society. acs.org. 3
Elucidating the Effect of Amine Charge State on Poly(
β
-amino ester) Degradation Using Permanently Charged Analogs | ACS Macro Letters. acs.org.1
Degradation of poly(
β
-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. nih.gov. 2
Recrystallization techniques for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Welcome to the Technical Support Center for the recrystallization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl . Because this intermediate is a β -amino acid ester hydrochloride, it presents a dual-challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the recrystallization of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl .
Because this intermediate is a
β
-amino acid ester hydrochloride, it presents a dual-challenge during purification: the ionic nature of the hydrochloride salt demands polar solvents for dissolution, while the electrophilic ethyl ester is highly susceptible to degradation under the very conditions typically used for salt recrystallization.
This guide is designed for process chemists and drug development professionals to troubleshoot critical failure modes, understand the thermodynamic causality behind these failures, and implement self-validating purification protocols.
Part 1: Critical Failure Modes & Troubleshooting (FAQs)
Q1: When I add my anti-solvent, the product forms a sticky, viscous layer at the bottom of the flask instead of crystallizing. What is happening?A1: You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known in pharmaceutical crystallization as "oiling out"[1]. This occurs when the supersaturated solution crosses the liquid-liquid coexistence curve before reaching the solid-liquid solubility boundary. Because the integration of the bulky 4-bromo-2-methylphenyl molecules into a rigid crystal lattice is kinetically hindered, the solute separates into a secondary, solute-rich liquid phase[2].
The Causality: The melting point of the solute in your specific solvent mixture is lower than the saturation temperature. This oil phase acts as a highly mobile solvent that aggressively traps unwanted impurities, bypassing the impurity rejection mechanism of crystallization.
The Fix: Do not crash the system with rapid anti-solvent addition. Lower the temperature of the solution to just above the cloud point, introduce seed crystals to bypass the kinetic barrier of primary nucleation, and switch to a solvent system with a lower dielectric contrast (e.g., Isopropanol/Diisopropyl ether).
Q2: After hot recrystallization, HPLC analysis shows a new polar impurity. Is my API degrading?A2: Yes. You are likely observing acid-catalyzed ester hydrolysis [3]. The protonated amine (
−NH3+
) in your molecule acts as a localized acid catalyst. If you are using hygroscopic solvents (like standard Ethanol or Methanol) at elevated temperatures (>60°C), trace water will attack the carbonyl carbon of the ethyl ester, cleaving it to form 3-amino-3-(4-bromo-2-methylphenyl)propanoic acid[4].
The Causality: The combination of heat, trace water, and the inherent acidity of the HCl salt drives the thermodynamic equilibrium toward the carboxylic acid.
The Fix: Strictly utilize anhydrous solvents (water content <0.1% via Karl Fischer titration). Limit the dissolution temperature to a maximum of 55°C and minimize the time the API spends in the hot solution.
Q3: How do I maximize yield without co-precipitating regioisomers?A3: Yield and purity are governed by the Metastable Zone Width (MSZW) [5]. If you add your anti-solvent too quickly, you force the system out of the metastable zone into the labile zone, causing a catastrophic "crash-out" that traps regioisomers in the crystal lattice. You must maintain thermodynamic control by adding the anti-solvent via a controlled dosing pump while the system remains seeded.
Part 2: Thermodynamic Control Strategies
To optimize the recrystallization, the solvent system must be carefully selected to balance the solubility of the amine hydrochloride against the stability of the ester.
Table 1: Quantitative Evaluation of Solvent Systems for Amine HCl Recrystallization
Solvent / Anti-Solvent System
Dielectric Constant (
ϵ
)
LLPS ("Oiling Out") Risk
Ester Hydrolysis Risk
Expected Yield
Impurity Rejection
Methanol / Water
High (33.0 / 80.1)
Low
Critical
< 40% (Degraded)
Poor
Ethanol / Heptane
Medium (24.5 / 1.9)
High
Moderate
65 - 75%
Moderate
Anhydrous IPA / DIPE *
Low (18.3 / 3.4)
Moderate
Low
> 85%
Excellent
Acetonitrile (Cooling)
Medium (37.5)
Low
Low
70 - 80%
Good
*IPA = Isopropanol; DIPE = Diisopropyl Ether. This system is structurally analogous to optimized protocols used for other ester-containing amine hydrochlorides like Clopidogrel HCl[6].
Part 3: Mechanistic Workflows (Visualizations)
Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).
Mechanistic pathways of ester hydrolysis versus stable crystallization.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an Anhydrous Isopropanol (IPA) / Diisopropyl Ether (DIPE) solvent system. It is engineered as a self-validating system: at each critical juncture, a physical observation will confirm whether the thermodynamic parameters are correct[7].
Suspend 10.0 g of the crude API in 40 mL of Anhydrous IPA in a jacketed reactor equipped with an overhead stirrer.
Heat the suspension to 50°C - 55°C while stirring at 200 RPM.
Self-Validation Check: The solution must become perfectly clear. If it remains cloudy after 15 minutes at 55°C, inorganic salts or highly insoluble impurities are present. Perform a hot filtration. Do not exceed 55°C to prevent ester hydrolysis.
Cooling & Seeding (Metastable Zone Entry):
Apply a linear cooling ramp to bring the reactor temperature down to 40°C over 20 minutes.
Add 0.05 g (0.5 wt%) of authentic seed crystals.
Self-Validation Check: Observe the seeds for 10 minutes. If the seeds dissolve, the solution is undersaturated; you must distill off 10-15% of the IPA under vacuum. If the seeds remain suspended and the solution turns slightly opaque, you have successfully established the metastable zone.
Begin dosing 60 mL of Anhydrous DIPE using a syringe pump at a strict rate of 1.0 mL/min . Maintain agitation at 250 RPM.
Self-Validation Check: Monitor the fluid dynamics. If localized, sticky oil droplets form on the reactor walls (LLPS), immediately pause the DIPE addition. Increase agitation to 350 RPM and wait until the oil integrates into the solid crystal mass before resuming.
Maturation & Isolation:
Once all DIPE is added, cool the slurry to 0°C - 5°C at a rate of 0.5°C/min.
Hold the slurry at 5°C for 2 hours to allow for complete Ostwald ripening[7].
Filter the crystals under a nitrogen atmosphere (to prevent moisture absorption) and wash the cake with 15 mL of cold (0°C) DIPE.
Dry in a vacuum oven at 40°C until a constant weight is achieved.
References
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Synthesis of Amides from Amines and Esters (Ester Hydrolysis Pathways). National Institutes of Health (NIH). Available at: [Link]
Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). European Patent Office.
Technical Support Center: Resolving Solubility Challenges for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter solubility bottlenecks when handling complex amino acid derivatives. This guide provides field-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter solubility bottlenecks when handling complex amino acid derivatives. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols for handling Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl .
The Solubility Paradox: Understanding the Molecule
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a
β
-amino acid ester. Its solubility profile is dictated by a structural "tug-of-war":
The Headgroup: The highly polar, ionic ammonium chloride (
−NH3+Cl−
) domain drives a high crystal lattice energy.
The Tail: The bulky 4-bromo-2-methylphenyl ring and the ethyl ester group are highly lipophilic.
The solubility of organic salts is fundamentally governed by the thermodynamic balance between the crystal lattice energy and the solvation energy provided by the solvent[1]. Because low-dielectric organic solvents cannot overcome the lattice energy of the ionic headgroup, the hydrochloride salt exhibits severely limited solubility in standard organic solvents[2].
Quantitative Data: Solvent Compatibility Matrix
To guide your solvent selection, the following table summarizes the solubility behavior of both the HCl salt and the neutralized free base across various dielectric environments.
Q1: Why is my compound crashing out of dichloromethane (DCM) during my amide coupling reaction?The Causality: You are attempting to dissolve an ionic salt in a low-dielectric solvent (
ϵ=9.1
). The ionic bonds between the protonated amine and the chloride counter-ion are not sufficiently solvated by DCM. Molecular dynamics simulations confirm that solubility is only achieved when the energy of the dissolved ion pair equals the energy of the crystallized pair at the solid surface, which requires high-dielectric stabilization[1].
The Solution: You must either add a polar aprotic co-solvent (e.g., 10-20% DMF) to solvate the ions, or perform an in situ free-basing using a non-nucleophilic base (like DIPEA) to neutralize the salt and allow the lipophilic tail to dictate solubility.
Caption: Causality of solubility based on ionization state and solvent dielectric constant.
Q2: I tried free-basing the compound with aqueous NaOH, but my organic yield dropped by 60%. What happened?The Causality: Aggressive aqueous bases like Sodium Hydroxide (
NaOH
) cause base-catalyzed ester hydrolysis (saponification). The ethyl propanoate group is cleaved, converting your target molecule into a highly water-soluble sodium carboxylate salt, which is permanently lost in the aqueous waste layer.
The Solution: Always use a mild, weak base such as saturated aqueous Sodium Bicarbonate (
NaHCO3
) for the extraction. It is strong enough to deprotonate the amine hydrochloride but too weak to hydrolyze the ester at room temperature.
Q3: When I add Triethylamine (TEA) to my DCM suspension to free-base it, the mixture forms a sticky gel that clogs my filter. How do I fix this?The Causality: When TEA neutralizes your compound, it forms Triethylamine hydrochloride (
TEA⋅HCl
) as a byproduct.
TEA⋅HCl
is highly hygroscopic; if it absorbs moisture from the air, it becomes a sticky gel. Furthermore, rapid precipitation creates micro-crystalline "fines" that instantly block filter pores[3].
The Solution: Switch to Diisopropylethylamine (DIPEA), as its hydrochloride salt is generally more soluble in DCM. If you must use TEA and need to filter the salts, mix dry Celite (diatomaceous earth) into your reaction mixture before filtration to add bulk and porosity to the filter cake[3].
Standardized Experimental Protocols
To ensure reproducible solubility and high yields, utilize the following self-validating methodologies.
Protocol A: Mild Biphasic Free-Basing (Isolation of the Free Base)
Use this protocol when you need to isolate the pure, organic-soluble free base prior to setting up a sensitive downstream reaction.
Step-by-Step Methodology:
Suspension: Weigh the Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl into a separatory funnel. Add Dichloromethane (DCM) at a ratio of 10 mL per gram of compound. Note: The mixture will remain a cloudy suspension.
Neutralization: Add an equal volume of saturated aqueous
NaHCO3
.
Agitation: Stopper the funnel and shake vigorously for 3-5 minutes, venting frequently to release
CO2
gas.
Phase Separation: Allow the layers to separate.
Self-Validation Check 1: The bottom organic layer (DCM) should now be completely transparent, indicating the free base has successfully dissolved.
Self-Validation Check 2: Spot a drop of the top aqueous layer onto pH paper. It must read pH 7.5–8.5. If it is acidic, the neutralization is incomplete; add more
NaHCO3
.
Collection: Drain the bottom DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with one additional volume of DCM and combine the organic layers.
Drying & Concentration: Add anhydrous
Na2SO4
to the combined organics until the powder flows freely. Filter the drying agent and concentrate the filtrate in vacuo to yield the free base as a viscous oil or low-melting solid.
Caption: Experimental workflow for the biphasic mild free-basing of the hydrochloride salt.
Protocol B: In Situ Neutralization for Amide Couplings
Use this protocol when setting up a peptide coupling (e.g., HATU, EDC) where isolating the free base is unnecessary.
Step-by-Step Methodology:
Solvent Addition: Suspend the HCl salt and your carboxylic acid coupling partner in anhydrous DCM (or a 4:1 DCM:DMF mixture if the acid is highly polar).
Base Addition: Add 2.5 to 3.0 equivalents of Diisopropylethylamine (DIPEA) dropwise at 0°C.
Self-Validation Check: The cloudy suspension will transition to a completely homogeneous, clear solution within 2-5 minutes as the free base is generated and dissolves.
Coupling Reagent: Once the solution is clear, add your coupling reagent (e.g., HATU) and allow the reaction to warm to room temperature.
References
Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach." Journal of Chemical Theory and Computation, 18(8).[1] Available at:[Link]
Technical Support Center: Advanced Purification Strategies for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing challenges in the isolation and purification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing challenges in the isolation and purification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl .
Because this target molecule is a
β
-amino acid ester hydrochloride, it presents a trifecta of chemical challenges: a highly reactive primary amine, a base-sensitive ethyl ester, and a lipophilic halogenated aromatic ring. Standard normal-phase silica gel chromatography often fails here. This guide provides field-proven, self-validating alternative workflows to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q: Why am I experiencing massive yield losses and severe peak streaking on standard normal-phase silica gel?A: The causality lies in the strong hydrogen bonding and ionic interactions between your primary amine and the acidic silanol groups (Si-OH) on bare silica. Even if you free-base the compound prior to loading, the amine will chemisorb to the silica stationary phase, leading to irreversible retention and severe peak tailing.
Q: I attempted to purify the free base using a Methanol/Dichloromethane (DCM) gradient, but LC-MS analysis of my product shows a new mass corresponding to [M-14]. What happened?A: You have inadvertently induced transesterification . The ethyl ester of your compound underwent nucleophilic acyl substitution with your methanol solvent, converting it into a methyl ester (a loss of 14 Da, corresponding to the CH2 group).
Expert Insight: Methanol acts as a nucleophile, and the basic primary amine in your molecule autocatalyzes the exchange. Rule of thumb: Always match your protic solvent to your ester. Use Ethanol (EtOH) exclusively when handling ethyl esters.
Q: Can I use standard Reversed-Phase HPLC (RP-HPLC) for the HCl salt directly?A: Yes, but with caveats. Because the amine is highly polar in its protonated state, it will elute near the void volume on a standard C18 column. You must use an ion-pairing agent (like 0.1% Trifluoroacetic acid, TFA) to neutralize the charge dynamically and increase lipophilicity. However, removing TFA post-purification to re-form the pure HCl salt requires additional tedious steps.
Mechanism & Causality: SFC utilizes supercritical carbon dioxide (
CO2
) as the primary mobile phase. Supercritical
CO2
possesses lower viscosity and higher diffusivity than standard liquid solvents, enabling faster mass transfer, shorter run times, and higher resolution 1. For primary amines, adding a basic modifier suppresses residual silanol interactions on the stationary phase. Furthermore, SFC is a "green" technique that drastically reduces solvent consumption and waste 2.
Self-Validating Protocol:
Sample Preparation: Suspend the crude HCl salt in EtOAc and wash with saturated aqueous
NaHCO3
to generate the free base. Extract into EtOAc, dry over
Na2SO4
, and concentrate.
Analytical Screening: Dissolve a 1 mg/mL aliquot in EtOH. Screen on an achiral SFC column (e.g., 4-ethylpyridine or bare silica) using a gradient of
CO2
and EtOH modified with 0.2% isopropylamine. Validation Check: Ensure baseline resolution (
Rs>1.5
) via UV (254 nm) before proceeding.
Preparative Injection: Scale up the injection using the optimized isocratic hold.
Fraction Collection: Utilize mass-directed fractionation targeting the exact mass of the free base (
[M+H]+
).
Re-salting: Pool the pure fractions, concentrate under reduced pressure, and immediately dissolve in anhydrous diethyl ether. Add 1.1 equivalents of 4M HCl in dioxane to precipitate the pure HCl salt. Validation Check: Verify final purity via LC-MS (>99%) and confirm the absence of the methyl ester byproduct.
Caption: Mass-directed SFC workflow for the purification of amine hydrochlorides.
Mechanism & Causality: SCX chromatography utilizes a silica-bound tosic/sulfonic acid matrix. When the crude mixture is loaded, the primary amine is protonated and ionically binds to the sulfonate groups ("catch"). Neutral and acidic impurities lack this positive charge and wash straight through. A basic solution is then applied to deprotonate the amine, disrupting the ionic bond and eluting the pure product ("release") 3.
Self-Validating Protocol:
Conditioning: Wash a pre-packed SCX cartridge with 5 column volumes (CV) of DCM, followed by 5 CV of EtOH.
Loading: Dissolve the crude HCl salt in a minimal amount of EtOH/DCM (1:1) and load it onto the column. Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. It should remain colorless, proving 100% amine retention.
Washing: Wash the cartridge with 5 CV of EtOH to remove non-basic impurities (e.g., unreacted starting materials or hydrolyzed ester byproducts).
Elution: Elute the target compound using 5 CV of 2M Ammonia (
NH3
) in EtOH. Validation Check: Spot the eluate on TLC with Ninhydrin; an intense purple/pink spot confirms the release of the primary amine.
Re-salting: Evaporate the ethanolic ammonia under reduced pressure. Dissolve the resulting free base oil in anhydrous ether and add 4M HCl in dioxane to precipitate the pure salt.
The following table summarizes the performance metrics of the alternative purification methods discussed, based on typical laboratory scale applications (100 mg - 5 g).
Excellent; Requires only standard SPE manifolds or flash systems.
Anti-Solvent Crystallization
Differential solubility (precipitation)
60 - 80%
> 99.0%
Slow (Overnight)
Excellent; Requires no specialized equipment, but highly dependent on crude purity.
Standard Silica Gel
Adsorption (Hydrogen bonding)
< 40% (Streaking)
< 85%
Moderate
Poor for primary amines without heavy derivatization.
Part 4: References
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures
Source: LCGC International - Chromatography Online
URL:[Link]
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery
Source: American Pharmaceutical Review
URL:[Link]
The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods
Source: Combinatorial Chemistry & High Throughput Screening (Bentham Science)
URL:[Link]
A Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride. Designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a detailed interpretation grounded in the principles of structural chemistry. We will explore the expected ¹H and ¹³C NMR spectra, explain the rationale behind signal assignments, provide robust experimental protocols, and compare the utility of NMR with alternative analytical techniques for the comprehensive characterization of this molecule.
Introduction: The Structural Context
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is a substituted β-amino acid ester. Such molecules are significant building blocks in medicinal chemistry, often used in the synthesis of peptidomimetics and other biologically active compounds.[1] The presence of a chiral center at the C3 position, a substituted aromatic ring, and an ester functional group makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. The hydrochloride salt form is common for amines, enhancing stability and solubility, but it also influences the electronic environment, particularly around the amino group, which is reflected in the NMR spectrum.[2][3]
Molecular Structure:
Figure 1: Chemical structure of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are dictated by the unique electronic environment of the protons. For this analysis, a deuterated solvent such as DMSO-d₆ or D₂O is typically used.[2] The presence of the ammonium salt (-NH₃⁺) often results in broad signals for the amine protons due to chemical exchange and quadrupolar coupling with the nitrogen atom.[4][5]
Predicted ¹H NMR Data
Signal Label
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
a
-O-CH₂-CH₃
~1.1 - 1.3
Triplet (t)
3H
Shielded alkyl protons, split by the adjacent methylene group (b).
b
-O-CH₂-CH₃
~4.0 - 4.2
Quartet (q)
2H
Deshielded by the adjacent electronegative oxygen of the ester group; split by the methyl protons (a).[6][7]
c
-CH(NH₃⁺)-CH₂-
~3.0 - 3.3
Multiplet (m) or Doublet of Doublets (dd)
2H
Diastereotopic protons adjacent to the chiral center (d), split by the methine proton (d).
d
Ar-CH(NH₃⁺)-
~4.5 - 4.8
Triplet (t) or Multiplet (m)
1H
Deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group; split by the methylene protons (c).
e
Ar-CH₃
~2.3 - 2.5
Singlet (s)
3H
Benzylic protons with a characteristic chemical shift.[8]
f
Ar-H (H-6)
~7.2 - 7.4
Doublet (d)
1H
Aromatic proton ortho to the methyl group.
g
Ar-H (H-5)
~7.4 - 7.6
Doublet of Doublets (dd)
1H
Aromatic proton meta to the methyl group and ortho to the bromine atom.
h
Ar-H (H-3)
~7.6 - 7.8
Doublet (d)
1H
Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect.
i
-NH₃⁺
~8.5 - 9.5
Broad Singlet (br s)
3H
Protons on the nitrogen atom, typically broad and exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.[5][9]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the molecule's asymmetry, each carbon atom is expected to produce a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms and functional groups.
Predicted ¹³C NMR Data
Signal Label
Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
1
-O-CH₂-C H₃
~14
Typical chemical shift for a terminal methyl carbon in an ethyl ester.[10]
2
Ar-C H₃
~18 - 22
Characteristic shift for a methyl group attached to an aromatic ring.[11]
3
-CH(NH₃⁺)-C H₂-
~40 - 45
Aliphatic methylene carbon adjacent to the chiral center and the carbonyl group.
4
Ar-C H(NH₃⁺)-
~50 - 55
Methine carbon deshielded by the adjacent nitrogen and aromatic ring.
5
-O-C H₂-CH₃
~60 - 63
Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.[7]
6
C -Br
~120 - 125
Aromatic carbon directly bonded to bromine. The "heavy atom effect" of bromine can influence this shift.[12][13]
7
C -CH₃
~135 - 140
Quaternary aromatic carbon attached to the methyl group.
8
Ar-C (Multiple)
~128 - 135
Aromatic carbons (C-3, C-5, C-6) with shifts determined by their position relative to the substituents.
9
Ar-C (Quaternary)
~138 - 142
Quaternary aromatic carbon (C-1) attached to the aminopropanoate side chain.
10
-C =O
~170 - 173
Carbonyl carbon of the ester group, appearing in the characteristic downfield region.[6]
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires meticulous attention to the experimental procedure. The following protocol outlines a self-validating system for the analysis of the title compound.
Sample Preparation and Instrumentation
Sample Weighing: Accurately weigh 10-15 mg of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl.
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.[14] DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable NH protons.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogenous solution is critical for sharp spectral lines.
Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region.
Data Acquisition and Processing Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural verification.
Caption: Workflow for NMR-based structural analysis.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.
Technique
Information Provided
Comparison with NMR
Mass Spectrometry (MS)
Provides the mass-to-charge ratio (m/z), confirming the molecular weight and elemental composition (via HRMS). Fragmentation patterns can offer structural clues.
MS confirms molecular formula, while NMR establishes atomic connectivity and stereochemistry. They are highly complementary.
Infrared (IR) Spectroscopy
Identifies functional groups based on their characteristic vibrational frequencies (e.g., C=O stretch for the ester, N-H bends for the amine salt, C-Br stretch).[3]
IR is a rapid method for functional group identification, whereas NMR provides a complete structural map.
High-Performance Liquid Chromatography (HPLC)
Assesses the purity of the compound and can be used to separate it from impurities or byproducts. Chiral HPLC can determine enantiomeric excess.
HPLC is the gold standard for purity assessment. NMR can also quantify purity using an internal standard (qNMR) and can identify the structure of impurities if they are present in sufficient concentration.[15]
Elemental Analysis
Determines the percentage composition of elements (C, H, N, Br), providing empirical formula validation.
Confirms the elemental composition that is inferred from the molecular structure determined by NMR and MS.
Identifying Potential Impurities
The synthesis of β-amino acid esters via methods like the Michael addition can sometimes lead to byproducts.[16] NMR is an excellent tool for detecting such impurities. For instance, the presence of unreacted starting materials or the formation of a double-addition product would generate a unique set of signals in the NMR spectra. Careful analysis of the integration values and the presence of unexpected peaks can reveal the presence and, in many cases, the structure of these minor components.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, provides a wealth of structural information. Through a systematic interpretation of chemical shifts, coupling constants, and integration, a complete and unambiguous assignment of all proton and carbon signals is achievable. When combined with a robust experimental protocol and complemented by other analytical techniques like MS and HPLC, NMR spectroscopy stands as the cornerstone for the definitive structural characterization and purity assessment of this important synthetic building block.
References
ACS Publications. (2010, October 13). ¹H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link]
National Institutes of Health. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]
NOP - Sustainability in the organic chemistry lab course. (n.d.). ¹H-NMR. [Link]
ACS Publications. (2015, October 21). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels. [Link]
Chemistry Stack Exchange. (2015, August 6). Calculated ¹³C NMR Shifts of brominated Carbons. [Link]
Zeitschrift für Naturforschung A. (2003). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]
Mass Spectrometry Fragmentation Analysis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride: A Comparative Guide
Executive Summary & Structural Significance Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a highly functionalized β -amino acid ester utilized as a critical intermediate in pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride is a highly functionalized
β
-amino acid ester utilized as a critical intermediate in pharmaceutical development. Structural elucidation of this molecule presents a unique analytical challenge due to the presence of three distinct active sites: a primary amine, an ethyl ester, and a brominated aromatic ring.
For researchers and drug development professionals, selecting the correct mass spectrometry (MS) technique is paramount. This guide objectively compares the structural elucidation performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Ionization (EI-MS) , providing field-proven protocols, mechanistic causality, and self-validating workflows to ensure absolute data integrity.
Comparative Analysis: ESI-MS/MS vs. EI-MS Performance
When determining the structural fidelity of
β
-amino esters, the choice of ionization dictates the fragmentation pathway.
The Alternative: Electron Ionization (EI-MS)
EI-MS utilizes a hard ionization source (70 eV), which strips an electron to form a radical cation
[M]+∙
.
Performance Limitation: The
β
-amino ester structure is highly labile under EI conditions. The molecule undergoes rapid
α
-cleavage at the C2-C3 bond, ejecting an ethyl acetate radical (
∙CH2COOEt
).
Result: The intact molecular ion is frequently invisible. The spectrum is dominated by the
Ar−CH=NH2+
fragment at
m/z
198/200, making it difficult to confirm the intact ester moiety.
The Superior Product: Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that generates an even-electron protonated precursor
[M+H]+
.
Performance Advantage: ESI perfectly preserves the intact molecular ion at
m/z
286 / 288 (due to the
79Br
/
81Br
isotopes). By utilizing Collision-Induced Dissociation (CID), analysts can sequentially break the molecule apart, mapping both the amine and ester functional groups with high precision .
Quantitative Fragmentation Comparison
The table below summarizes the diagnostic fragments across different MS platforms and energy states.
Ionization Method
Energy State
Key Fragments (
m/z
)
Diagnostic Value
Isotope Pattern (
79Br/81Br
)
ESI-MS (MS1)
Source (Soft)
286 / 288
Confirms intact molecular weight.
Intact (1:1 Ratio)
ESI-CID (MS2)
Low CE (15 eV)
269 / 271
Confirms primary amine (Loss of
NH3
).
Intact (1:1 Ratio)
ESI-CID (MS2)
High CE (35 eV)
223 / 225
Confirms ester (Loss of
NH3
+
EtOH
).
Intact (1:1 Ratio)
EI-MS
Hard (70 eV)
198 / 200
Confirms benzylic core (
α
-cleavage).
Intact (1:1 Ratio)
Mechanistic Causality of ESI-CID Fragmentation
Understanding why a molecule fragments is critical for verifying structural analogs. The fragmentation of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate is governed by the even-electron rule and benzylic stabilization .
Primary Cleavage - Loss of Ammonia (-17 Da):
In positive ESI, the primary amine at the C3 (
β
) position is the most basic site and readily accepts a proton. Upon CID activation, heterolytic cleavage of the C-N bond occurs, ejecting neutral ammonia (
NH3
).
Causality: This loss is highly favored because the resulting carbocation at C3 is benzylic. The adjacent 4-bromo-2-methylphenyl ring donates electron density via resonance, drastically lowering the activation energy required for this fragmentation .
Secondary Cleavage - Loss of Ethanol (-46 Da):
The ester moiety undergoes a charge-remote fragmentation or nucleophilic rearrangement to expel neutral ethanol (
EtOH
), leaving behind an acylium ion.
The Bromine Isotopic Signature:
Bromine exists naturally as two isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Because the bromine atom is tightly bound to the aromatic ring, it is not lost during low-to-medium energy CID. Consequently, every valid fragment containing the aromatic ring must exhibit a doublet peak separated by 2 Da.
ESI-CID fragmentation pathway of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal logic checks to prevent false positives caused by in-source fragmentation or background contamination.
Step-by-Step Methodology
Phase 1: Sample Preparation & Chromatography
Preparation: Dissolve the HCl salt in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 10 µg/mL. Causality: Formic acid ensures complete protonation of the amine prior to droplet desolvation.
Separation: Inject 2 µL onto a C18 UHPLC column using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Phase 2: Self-Validating MS/MS Acquisition
3. Precursor Isolation Check: Program the quadrupole to independently isolate
m/z
286.0 (the
79Br
isotope) and
m/z
288.0 (the
81Br
isotope) in separate scan events.
4. Energy Ramping: Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 35 eV.
5. Internal Validation (The Trust Check): Overlay the MS2 spectra of the 286 precursor and the 288 precursor.
Validation Criteria: The 286 precursor must yield a
m/z
269 fragment. The 288 precursor must yield a
m/z
271 fragment. If a fragment appears in both spectra at the exact same mass (e.g.,
m/z
205), it indicates the loss of the bromine atom.
Step-by-step self-validating LC-MS/MS experimental workflow for structural elucidation.
Conclusion
For the structural verification of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, ESI-MS/MS vastly outperforms EI-MS. By preserving the molecular ion and utilizing ramped CID, analysts can exploit the molecule's inherent chemical causality—specifically the stabilization of the benzylic cation—to confidently map the loss of ammonia and ethanol. When coupled with the self-validating isotopic isolation protocol, this workflow provides an unimpeachable standard for pharmaceutical intermediate verification.
References
Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360.[Link]
Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611.[Link]
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[Link]
Validation
The Strategic Advantage of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl: A Comparative Efficacy Guide for Advanced Pharmaceutical Synthesis
For the discerning researcher in drug discovery and development, the selection of a molecular building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug discovery and development, the selection of a molecular building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, a versatile chiral building block, against alternative synthetic strategies for the preparation of β-aryl-β-amino acid esters. By examining key performance indicators and providing supporting experimental context, we aim to equip scientists with the necessary insights to make informed decisions in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of β-Aryl-β-Amino Acid Esters
β-amino acids and their ester derivatives are privileged structural motifs in medicinal chemistry.[1] Their incorporation into peptide-based therapeutics can induce stable secondary structures and confer resistance to metabolic degradation by peptidases. Furthermore, the chiral β-amino acid framework is a cornerstone in the synthesis of numerous small molecule drugs, including the blockbuster anti-diabetic agent, sitagliptin. The subject of this guide, Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, presents a synthetically attractive scaffold. The presence of a bromine atom and a methyl group on the phenyl ring offers valuable handles for further chemical modification through cross-coupling reactions or other functional group interconversions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies for Chiral β-Aryl-β-Amino Acid Esters
The synthesis of enantiomerically pure β-aryl-β-amino acid esters can be broadly categorized into three main approaches: asymmetric hydrogenation of enamides, asymmetric Mannich reactions, and asymmetric aza-Michael additions. The choice of strategy is often dictated by factors such as substrate availability, desired stereochemistry, scalability, and the specific substitution pattern of the target molecule.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This method stands as a powerful and widely adopted industrial process for the synthesis of chiral β-amino esters.[2][3] The key transformation involves the enantioselective reduction of a prochiral enamide precursor in the presence of a chiral rhodium catalyst.
Certificate of Analysis (CoA) Evaluation Guide: Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate Hydrochloride in High-Yield Peptidomimetic Synthesis
Executive Summary & Structural Rationale In modern drug discovery, conformationally constrained β -amino acids are critical building blocks for developing peptidomimetics that resist proteolytic degradation while maintai...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, conformationally constrained
β
-amino acids are critical building blocks for developing peptidomimetics that resist proteolytic degradation while maintaining high target affinity. Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is a highly specialized derivative designed for late-stage functionalization.
Every structural feature of this molecule serves a distinct mechanistic purpose:
The Ethyl Ester: Protects the carboxylic acid during base-promoted cross-coupling reactions, preventing zwitterion formation and enhancing solubility in organic solvents.
The Hydrochloride (HCl) Salt: Neutralizes the nucleophilicity of the primary amine. This prevents auto-condensation (lactamization) and ensures the amine does not coordinate with and poison Palladium catalysts during downstream coupling .
The 4-Bromo Substituent: Provides a highly reactive handle for Suzuki-Miyaura, Heck, or Sonogashira cross-coupling.
The 2-Methyl (Ortho) Group: Introduces severe steric hindrance, restricting the rotation of the aryl ring relative to the
β
-carbon. This rotational lock is essential for pre-organizing the molecule into bioactive conformations for Protein-Protein Interaction (PPI) inhibitors.
Because of this structural complexity, the analytical parameters detailed on the compound's Certificate of Analysis (CoA) are not just regulatory formalities—they directly dictate the success or failure of downstream synthetic workflows.
Comparative Analysis: Decoding the CoA
When sourcing this building block, researchers typically encounter three grades of material. The table below objectively compares a High-Purity Pharma Grade (CoA verified) against common alternatives, detailing the mechanistic consequences of sub-standard parameters.
Table 1: CoA Parameter Comparison Across Material Grades
Analytical Parameter
High-Purity Grade (CoA Verified)
Standard Reagent Grade
Free Base Alternative
Mechanistic Consequence of Impurity
Appearance
White crystalline powder
Off-white to pale yellow
Viscous oil or sticky solid
Yellowing indicates oxidative degradation of the amine or trace bromine liberation.
Assay (HPLC)
≥
99.0%
95.0% - 97.0%
Variable (
≤
90.0%)
Low assay introduces unknown organic impurities that can cause stoichiometric imbalances in sensitive catalytic cycles.
Enantiomeric Excess (ee)
≥
99.0% (Chiral HPLC)
Racemic or
≤
90% ee
N/A
Low ee results in diastereomeric mixtures during peptide coupling, drastically reducing the target affinity of the final peptidomimetic.
Water Content (KF)
≤
0.1%
≤
1.0%
Highly hygroscopic
Excess water drives premature ester hydrolysis during base-promoted cross-coupling, leading to water-soluble side products that are lost during workup.
Salt Form
Hydrochloride (HCl)
Hydrochloride (HCl)
Free Amine
Free bases of
β
-amino esters are prone to inter/intramolecular auto-condensation, forming polymeric impurities .
Mechanistic Impact on Downstream Workflows
The most common application for this building block is the Suzuki-Miyaura Cross-Coupling to extend the aromatic system before integration into a peptide backbone . The CoA parameters directly influence the catalytic cycle:
Amine Protonation (Salt Form): In its free base form, the primary amine can act as a competitive bidentate ligand, binding to the
Pd(0)
catalyst and forming stable, off-cycle complexes. The HCl salt ensures the amine remains protonated (
NH3+
) and non-coordinating during the critical oxidative addition step.
Moisture Control (KF Titration): Suzuki couplings require a base (e.g.,
K3PO4
or
Na2CO3
). If the starting material contains
>0.5%
water, the base will catalyze the hydrolysis of the ethyl ester into the corresponding carboxylic acid at elevated temperatures. This alters the electronic properties of the substrate and complicates purification.
Workflow: Impact of CoA purity on Pd-catalyzed cross-coupling efficiency.
To objectively demonstrate the performance of the High-Purity Grade, the following protocol details a Suzuki-Miyaura coupling with phenylboronic acid .
Why this protocol is self-validating: It incorporates an LC-MS checkpoint at
T=2
hours. If the CoA water content is falsely reported, the LC-MS will reveal a mass shift corresponding to ester hydrolysis (
[M+H]+−28
). If the amine is unprotonated, the reaction will stall at
<20%
conversion due to catalyst poisoning.
Catalyst Pre-Activation: In an oven-dried Schlenk flask under Argon, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and
Pd(dppf)Cl2
(0.05 mmol).
Base Addition: Add anhydrous
K3PO4
(3.0 mmol). Mechanistic Note: The excess base is required to first neutralize the HCl salt of the starting material in situ, allowing the cross-coupling to proceed while maintaining a mildly basic environment that avoids ester hydrolysis.
Solvent Introduction: Inject the degassed 1,4-Dioxane/Water mixture (5 mL). Seal the flask and heat to 85°C.
Self-Validation Checkpoint (T = 2 hours): Withdraw a 10
μL
aliquot, dilute in MeCN, and analyze via LC-MS.
Pass Condition:
>95%
conversion to the cross-coupled product mass (
[M+H]+
= 284.16).
Fail Condition: Presence of
[M+H]+
= 256.13 indicates ester hydrolysis (water contamination). Presence of unreacted starting material indicates catalyst poisoning (free base/metal impurities).
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated
NaHCO3
followed by brine. Dry over
Na2SO4
, concentrate, and purify via flash chromatography.
Table 2: Experimental Outcomes Based on CoA Profiles
Once the biphenyl scaffold is successfully synthesized, the ethyl ester is selectively hydrolyzed, and the sterically constrained
β
-amino acid is incorporated into a solid-phase peptide synthesis (SPPS) workflow. The ortho-methyl group forces the peptide backbone into a stable secondary structure, which is highly effective for targeting shallow protein-protein interaction (PPI) interfaces, such as the p53-MDM2 complex.
Pathway: Integration of the biphenyl beta-amino acid into a PPI inhibitor.
References
Lynn, D. M., & Langer, R. (2000). Degradable Poly(
β
-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761–10768.[Link]
Willemse, T., Schepens, W., van Vlierberghe, H., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(2), 366.[Link]
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2002). Enantiomerically Pure
α
-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. The Journal of Organic Chemistry, 67(21), 7361-7364.[Link]
Validation
A Comparative Guide to Structural Analogs of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate: Exploring Structure-Activity Relationships in GABA Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals The termination of GABAergic neurotransmission is primarily mediated by the reuptake of GABA from the synaptic cleft by four distinct transporter subtypes:...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The termination of GABAergic neurotransmission is primarily mediated by the reuptake of GABA from the synaptic cleft by four distinct transporter subtypes: GAT1, GAT2, GAT3, and BGT1 (Betaine/GABA Transporter 1).[1][2] Inhibition of these transporters can prolong the action of GABA, thereby enhancing inhibitory signaling.[1][3] The focus of this guide will be to compare how modifications to the β-phenyl-GABA scaffold influence potency and selectivity towards these transporters.
Core Scaffold and Key Analogs for Comparison
The topic compound, Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, possesses a core β-phenyl-GABA structure with specific substitutions on the phenyl ring (a 4-bromo and a 2-methyl group) and an ethyl ester modification of the carboxyl group. To understand the impact of these features, we will compare it with a series of archetypal and well-characterized analogs.
Selected Analogs for Comparison:
Phenibut (β-phenyl-GABA): The parent compound of this class, used clinically in some countries for its anxiolytic and nootropic effects.[4][5][6] It acts primarily as a GABAB receptor agonist.[4][5][6]
Baclofen (β-(4-chlorophenyl)-GABA): A clinically used muscle relaxant and antispasmodic agent, also a potent GABAB receptor agonist.[4][7]
Tiagabine: A potent and selective GAT1 inhibitor used as an anticonvulsant.[1][3][8][9] While not a direct β-phenyl-GABA analog, its lipophilic side chain provides a crucial reference for GAT inhibition.
(S)-SNAP-5114: A known inhibitor with moderate selectivity for GAT3/GAT4 (in mice), often used as a reference compound in research.[8]
Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the key pharmacophoric elements of a β-phenyl-GABA derivative and how they relate to its activity as a GAT inhibitor.
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with the cDNA for human GAT1, GAT2, GAT3, or BGT1 in appropriate culture medium.
Plating: Seed the cells into 96-well microplates and allow them to adhere and grow to a confluent monolayer.
Pre-incubation: Aspirate the culture medium and wash the cells with a Krebs-Ringer-HEPES buffer. Add buffer containing various concentrations of the test compound (or vehicle) and pre-incubate for 10-20 minutes at 37°C.
Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA (and unlabeled GABA) to each well to start the uptake reaction. Incubate for a defined period (e.g., 10 minutes).
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cell monolayer multiple times with ice-cold buffer.
Cell Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer.
Quantification: Measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor like Tiagabine for GAT1). Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
This self-validating system should include positive controls (known inhibitors like Tiagabine) and negative controls (vehicle) to ensure the assay is performing correctly.
Conclusion and Future Directions
The analysis of structural analogs of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate reveals critical insights into the design of GABA transporter inhibitors. The β-phenyl-GABA scaffold serves as a versatile template where modifications to the phenyl ring are paramount for tuning potency and selectivity.
Lipophilicity and Steric Bulk: The 4-bromo and 2-methyl substitutions on the topic compound suggest a design aimed at increasing lipophilicity and introducing steric constraints. Based on SAR principles, these features are predicted to confer inhibitory activity at one or more GAT subtypes.
Prodrug Strategy: The ethyl ester is a classic prodrug modification, likely intended to improve pharmacokinetic properties.
To fully characterize Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, it would be essential to perform [³H]GABA uptake assays across all four human GAT subtypes. Subsequent studies should also evaluate its activity at GABAA and GABAB receptors to build a complete pharmacological profile. The data from such experiments would definitively place this compound within the landscape of GABAergic modulators and guide further development of this chemical series.
References
Dalby, N. O. (1996). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. Neurochemical Research, 21(2), 135–140. [Link]
Al-Khawaja, O., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2353–2369. [Link]
Schousboe, A., et al. (2014). GABA transporters as drug targets. Structure-Activity Relationship of Selective GABA Uptake Inhibitors. [Link]
Kragler, A., et al. (2016). Structures of GABA and GAT1 inhibitors. ResearchGate. [Link]
Mishra, N. K., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Cellular Neuroscience, 12, 289. [Link]
Borden, L. A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. [Link]
Rocha, L., et al. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience Letters, 146(2), 131–134. [Link]
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. ResearchGate. [Link]
Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898–903. [Link]
Sarva, M. R., et al. (2019). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. ResearchGate. [Link]
Andersen, K. E., et al. (1999). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. Journal of Medicinal Chemistry, 42(22), 4281–4291. [Link]
Skovstrup, S., et al. (2010). High Selectivity of the γ-Aminobutyric Acid Transporter 2 (GAT-2, SLC6A13) Revealed by a Structure-based Approach. The Journal of Biological Chemistry, 285(31), 23795–23804. [Link]
Han, J., et al. (2022). Representative β-substituted GABA derivatives with clinical applications. ResearchGate. [Link]
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. [Link]
Owen, D. R., & Wood, M. D. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
Benchmarking the synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl against other methods
An Objective Comparison of Synthetic Routes for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl A Senior Application Scientist's Guide for Drug Development Professionals Abstract Ethyl 3-amino-3-(4-bromo-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of Synthetic Routes for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The efficiency, scalability, and safety of its synthetic route can profoundly impact drug development timelines and costs. This guide provides a comparative analysis of three primary synthetic strategies: Reductive Amination of a β-Keto Ester, Aza-Michael Addition to an α,β-Unsaturated Ester, and the Ritter Reaction. We will dissect each method, presenting detailed experimental protocols, mechanistic insights, and a quantitative performance benchmark to empower researchers in making informed strategic decisions.
Introduction: The Strategic Importance of β-Amino Esters
β-Amino acids and their ester derivatives are critical structural motifs in modern drug design. Their incorporation into molecular frameworks can confer unique conformational constraints and enhanced resistance to metabolic degradation by peptidases.[1] The title compound, with its specific substitution pattern—a bromine atom for potential cross-coupling and a methyl group influencing steric and electronic properties—serves as a versatile intermediate for constructing diverse chemical libraries. Selecting the optimal synthetic pathway from the outset is a critical step in the strategic planning of a drug discovery program. This guide benchmarks the most prevalent methods for its preparation.
Synthetic Methodologies: A Head-to-Head Comparison
We will evaluate three distinct and logical synthetic approaches to the target molecule. Each protocol is designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Method 1: Reductive Amination of a β-Keto Ester
This classical and robust approach involves the in situ formation and subsequent reduction of an enamine or imine intermediate. It is often favored for its reliability and high chemoselectivity.[2]
Logical Workflow:
The process begins with the condensation of a β-keto ester with an ammonia source to form an intermediate, which is immediately reduced to the target amine.
Caption: Workflow for the Reductive Amination approach.
Expertise & Mechanistic Insight: This reaction leverages the equilibrium between the ketone and the imine/enamine. Ammonium acetate serves as a convenient, solid source of ammonia. The choice of reducing agent is critical; Sodium cyanoborohydride (NaBH₃CN) is specifically selected because it is a mild reductant that is stable in weakly acidic conditions and preferentially reduces the protonated iminium ion over the starting ketone, thereby minimizing the formation of the corresponding β-hydroxy ester byproduct.[3]
Detailed Experimental Protocol:
In a round-bottom flask, dissolve Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 mL per mmol of keto ester).
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
Cool the mixture to 0 °C in an ice bath.
Add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes, monitoring for any gas evolution.
Allow the reaction to warm to room temperature and stir for 24 hours.
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
Remove the methanol under reduced pressure.
Basify the aqueous residue with solid NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amine via silica gel column chromatography.
Dissolve the purified free base in minimal diethyl ether and add a 4 M solution of HCl in 1,4-dioxane dropwise to precipitate the hydrochloride salt. Filter and dry to yield the final product.
Method 2: Aza-Michael (Conjugate) Addition
This method is a highly atom-economical approach where an amine is added directly across an activated carbon-carbon double bond.[1] The reaction can often be catalyzed under mild conditions.
Logical Workflow:
This is a direct addition reaction where the nitrogen nucleophile attacks the β-position of the α,β-unsaturated ester.
Caption: Workflow for the Aza-Michael Addition approach.
Expertise & Mechanistic Insight: The Aza-Michael reaction is a powerful C-N bond-forming reaction.[4] The electrophilicity of the β-carbon in the acrylate is enhanced by the electron-withdrawing ester group. While the reaction can proceed with ammonia alone, it is often slow. Lewis acids like CeCl₃·7H₂O can be used as catalysts to activate the α,β-unsaturated system, increasing the rate of nucleophilic attack by the amine.[5]
Detailed Experimental Protocol:
Charge a sealed reaction vessel with Ethyl (E)-3-(4-bromo-2-methylphenyl)acrylate (1.0 eq).
Add a saturated solution of ammonia in methanol (20 mL per mmol of acrylate).
Stir the mixture at 40-50 °C for 48 hours, monitoring the disappearance of starting material by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess ammonia under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The crude product may require purification by column chromatography.
Convert the purified amine to its hydrochloride salt as described in Method 1.
Method 3: The Ritter Reaction
The Ritter reaction provides an alternative pathway by transforming a nitrile into an N-alkyl amide, which is then hydrolyzed. The reaction proceeds via a stable carbocation intermediate.
Logical Workflow:
An alcohol is protonated to form a carbocation, which is trapped by a nitrile. The resulting nitrilium ion is hydrolyzed to an amide, which is then further hydrolyzed to the target amine.
Caption: Workflow for the Ritter Reaction approach.
Expertise & Mechanistic Insight: The success of the Ritter reaction hinges on the ability to form a stable carbocation.[6] Secondary benzylic alcohols are excellent substrates. Concentrated sulfuric acid serves as both the catalyst to generate the carbocation and a dehydrating agent. The nitrile acts as the nucleophile, trapping the carbocation to form a nitrilium ion, which is relatively stable until hydrolyzed during aqueous workup.[7] A final, often harsh, hydrolysis step is required to cleave the resulting amide to furnish the primary amine.
Detailed Experimental Protocol:
To a flask containing ethyl cyanoformate (3.0 eq) in acetic acid (5 mL per mmol of alcohol), add 1-(4-bromo-2-methylphenyl)propan-1-ol (1.0 eq).
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (3.0 eq) dropwise, keeping the internal temperature below 10 °C.
Allow the mixture to warm to room temperature and stir for 12 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-substituted amide.
To the crude amide, add 6 M aqueous HCl (20 mL per mmol) and heat to reflux for 8-12 hours until amide hydrolysis is complete (monitored by TLC).
Cool the reaction mixture, basify with 6 M NaOH, and extract with ethyl acetate.
Isolate the free base and convert it to the hydrochloride salt as described in Method 1.
Performance Benchmarking: A Quantitative Overview
The choice of a synthetic route is a multi-faceted decision. The following table provides a summary of key performance metrics to aid in this process. Data are estimated based on literature precedents for analogous transformations.
Parameter
Method 1: Reductive Amination
Method 2: Aza-Michael Addition
Method 3: Ritter Reaction
Overall Yield
60-75%
55-70%
40-55%
Purity (pre-crystallization)
Good to Excellent
Good
Fair to Good
Reaction Time
24-30 hours
48-72 hours
24-36 hours (including hydrolysis)
Number of Steps
1 (pot) + purification/salt
1 + purification/salt
2 + purification/salt
Reagent Hazards
NaBH₃CN (Toxic)
NH₃ (Corrosive, toxic)
Conc. H₂SO₄ (Highly Corrosive)
Scalability
Good; exotherm is manageable.
Moderate; requires pressure vessel for ammonia at scale.
Challenging; highly exothermic acid addition and harsh hydrolysis.
Key Byproducts
β-hydroxy ester
Unreacted starting material
Polymerization products, over-alkylation
Final Analysis and Recommendations
Method 1 (Reductive Amination) emerges as the most balanced and reliable route for both lab-scale and early process development. It offers high yields, good purity, and a straightforward one-pot procedure for the key transformation. The primary consideration is the safe handling and quenching of the toxic cyanoborohydride reagent.
Method 2 (Aza-Michael Addition) is attractive from an atom-economy perspective. However, it can be sluggish and may require elevated temperatures or catalysts to achieve reasonable conversion, which can complicate purification. It is a viable alternative if the starting acrylate is more readily available than the β-keto ester.
Method 3 (The Ritter Reaction) is generally the least favorable of the three for this specific target. The multi-step nature, use of highly corrosive reagents, and typically lower yields make it less practical. It is a powerful reaction but is better suited for substrates where other methods fail, particularly for the synthesis of tertiary alkyl amides.
Recommendation: For the synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, the Reductive Amination of the corresponding β-keto ester is the recommended primary route . It provides the most efficient and predictable path to high-purity material, which is a paramount concern in the pharmaceutical industry.
References
Kowalski, C. J., et al. (2004). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry. Available at: [Link]
Zhang, H., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]
Organic-Chemistry.org. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]
Gomes, P. A., et al. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. Available at: [Link]
Abellán, F. J., et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE. Available at: [Link]
Strotman, N., et al. (2022). Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides. American Chemical Society. Available at: [Link]
Abellán, F. J., et al. (2014). Intermolecular reductive amination of amino acid-derived β–ketoesters. ResearchGate. Available at: [Link]
Google Patents. (2013). WO 2013/150545 A2.
Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]
Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
Ghorab, M. M., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. Available at: [Link]
Organic Chemistry Portal. (2019). Ritter Reaction PDF. Available at: [Link]